molecular formula C20H34O4 B160263 11-Deoxy prostaglandin F2beta CAS No. 37786-07-5

11-Deoxy prostaglandin F2beta

Número de catálogo: B160263
Número CAS: 37786-07-5
Peso molecular: 338.5 g/mol
Clave InChI: YRFLKMLJQWGIIZ-LVJWDHJUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

11-deoxy Prostaglandin F2β (11-deoxy PGF2β) is an analog of PGF2β. There are no published reports on the biological activity of 11-deoxy PGF2β.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(Z)-7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFLKMLJQWGIIZ-LVJWDHJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

11-Deoxy prostaglandin F2beta biological activity

11-Deoxy Prostaglandin F2 : Structural Pharmacology and Functional Divergence

Executive Summary

11-Deoxy Prostaglandin F2




1

While PGF2

11-deoxy PGF2

exhibits a functional inversion, acting as a vasodepressor and bronchodilator

Chemical Identity & Structural Pharmacology

The biological activity of prostaglandins is strictly governed by the stereochemistry of the cyclopentane ring substituents. 11-Deoxy PGF2

  • C11 Deoxygenation: The removal of the C11 hydroxyl group generally reduces metabolic susceptibility (as C11-OH is a secondary metabolic site) but also lowers affinity for the FP receptor, where C11-OH hydrogen bonding is essential for high-affinity capture.

  • C9 Epimerization (

    
    -configuration):  Natural PGF2
    
    
    possesses a 9
    
    
    -hydroxyl. Inverting this to 9
    
    
    (cis to the side chains in the beta series) shifts the pharmacological profile away from FP-mediated constriction towards EP/DP-mediated relaxation.
FeaturePGF2

(Natural)
11-Deoxy PGF2

(Synthetic)
C9 Configuration

(Alpha) - Down

(Beta) - Up
C11 Substituent Hydroxyl (-OH)Hydrogen (-H)
Primary Receptor FP (Gq-coupled)EP2/DP1 (Gs-coupled) / Low Affinity FP
Physiological Effect Constriction (Vascular/Bronchial)Dilation (Vascular/Bronchial)
Metabolic Stability Low (Rapid 15-PGDH oxidation)Moderate (Lacks C11 oxidation route)

Mechanism of Action: Signaling Divergence

The "Alpha-to-Beta" switch at C9 is the primary driver of the functional divergence. While PGF2



Pathway Diagram: Differential Signaling

The following diagram illustrates the bifurcation in signaling pathways triggered by the stereochemical inversion at C9.

GLigand_AlphaPGF2α(9α-OH, 11α-OH)Receptor_FPFP ReceptorLigand_Alpha->Receptor_FPHigh AffinityLigand_Beta11-Deoxy PGF2β(9β-OH, 11-H)Ligand_Beta->Receptor_FPLow/No AffinityReceptor_EPEP/DP ReceptorsLigand_Beta->Receptor_EPFunctional SelectivityG_Protein_GqGq ProteinReceptor_FP->G_Protein_GqG_Protein_GsGs ProteinReceptor_EP->G_Protein_GsSecond_Messenger_Ca↑ Intracellular Ca²⁺G_Protein_Gq->Second_Messenger_CaSecond_Messenger_cAMP↑ cAMPG_Protein_Gs->Second_Messenger_cAMPEffect_ConstrictVasoconstrictionBronchoconstrictionSecond_Messenger_Ca->Effect_ConstrictEffect_DilateVasodepressionBronchodilationSecond_Messenger_cAMP->Effect_Dilate

Figure 1: Stereochemical control of prostaglandin signaling. The 9


Biological Activity & Data Summary

Vascular and Respiratory Effects

Research indicates that 11-deoxy PGF2

vasodepressorbronchodilator

  • Bronchodilation: In guinea pig models, 11-deoxy PGF2

    
     inhibits histamine-induced bronchoconstriction.
    
  • Vasodepression: Intravenous administration leads to a dose-dependent decrease in systemic arterial pressure.

Comparative Potency Data

The following table synthesizes historical SAR data regarding the impact of C9 and C11 modifications.

CompoundC9 ConfigC11 ConfigBronchial ToneVascular ToneRelative Potency (vs PGF2

)
PGF2


-OH

-OH
ConstrictorConstrictor100% (Reference)
11-Deoxy PGF2


-OH
HConstrictorConstrictor~10-30%
11-Deoxy PGF2


-OH
HDilator Dilator Variable (EP dependent)
PGE2 Keto (=O)

-OH
DilatorDilatorHigh

Note: The "11-deoxy" modification generally reduces absolute potency compared to hydroxylated parents, requiring higher concentrations to achieve maximal effects.

Experimental Protocols

Preparation and Solubilization

11-Deoxy PGF2

  • Stock Solution: Dissolve the crystalline solid in anhydrous DMSO or Ethanol to a concentration of 10–50 mM . Purge the vial with inert gas (Argon/Nitrogen) to prevent oxidation. Store at -20°C.

  • Working Solution: Dilute the stock at least 1:1000 into the assay buffer (PBS or Tyrode’s solution) immediately prior to use. Ensure the final organic solvent concentration is <0.1% to avoid solvent artifacts.

Functional Assay: Guinea Pig Tracheal Relaxation

This protocol validates the bronchodilator activity of 11-deoxy PGF2

Objective: Measure the relaxation of histamine-contracted tracheal smooth muscle.

WorkflowStep11. Tissue Isolation(Guinea Pig Trachea)Step22. Equilibration(Krebs-Henseleit Buffer, 37°C, 95% O₂)Step1->Step2Step33. Pre-Contraction(Add Histamine 10 μM)Step2->Step3Step44. Stabilization(Wait for plateau tension)Step3->Step4Step55. Treatment(Add 11-Deoxy PGF2β: 10nM - 10μM)Step4->Step5Step66. Data Acquisition(Measure % Relaxation vs Control)Step5->Step6

Figure 2: Workflow for assessing bronchodilator activity. The molecule is introduced only after a stable contraction plateau is achieved.

Protocol Steps:

  • Isolation: Excise the trachea from a male guinea pig and cut into spiral strips.

  • Mounting: Suspend strips in a tissue bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O₂/5% CO₂. Apply a resting tension of 1.0 g.

  • Pre-contraction: Induce tonic contraction using Histamine (10 µM) or Carbachol (1 µM). Allow tension to stabilize (approx. 10-15 mins).

  • Dosing: Add 11-deoxy PGF2

    
     cumulatively (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
    
  • Calculation: Calculate the percentage of relaxation relative to the maximal histamine-induced contraction.

    • Expected Result: Dose-dependent relaxation (EC50 estimated in the micromolar range).

References

  • PubChem. (n.d.).[1] 11-Deoxy prostaglandin F2beta (CID 16061096). National Center for Biotechnology Information. Retrieved from [Link]

  • Greenberg, R., et al. (1976). Structure-activity relationships in a series of 11-deoxy prostaglandins. PubMed.[1][2] Retrieved from [Link]

  • Hall, D. W., et al. (1976). A comparison of the bronchodilator activity of (+/-) 11-deoxy prostaglandin E1 with its 15-methyl analogue. PubMed.[1][2] Retrieved from [Link]

Introduction: Unveiling a Key Prostaglandin Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 11-Deoxy Prostaglandin F2β

Prostaglandins are a class of lipid compounds that exert profound and diverse effects on a wide range of physiological and pathological processes. While much attention has been focused on primary prostaglandins like PGF2α and PGD2, their metabolites are emerging as critical players in cellular signaling. This guide focuses on 11-Deoxy prostaglandin F2β, a member of the F-series prostaglandin family.

For clarity, this guide will discuss the compound and its close, more extensively studied isomer, 9α,11β-prostaglandin F2 (also known as 11β-PGF2α or 11-epi PGF2α). 9α,11β-PGF2 is a primary and bioactive metabolite of prostaglandin D2 (PGD2), formed via the action of an 11-keto reductase enzyme.[1][2][3] The defining structural feature of these molecules is the absence of the hydroxyl group at the C-11 position, a modification that significantly influences their biological activity compared to the canonical PGF2α.[4] Understanding the mechanism of action of 11-Deoxy PGF2β and its relatives is crucial for researchers in pharmacology, cell biology, and drug development, particularly in areas like inflammation, smooth muscle physiology, and oncology.

Part 1: Receptor Interaction and Binding Profile

The biological effects of 11-Deoxy PGF2β are initiated by its interaction with specific cell surface receptors. Prostaglandins mediate their effects through a family of G protein-coupled receptors (GPCRs).[5]

Primary Target: The Prostaglandin F2α Receptor (FP Receptor)

The principal target for 11-Deoxy PGF2β and its isomers is the Prostaglandin F2α receptor, commonly known as the FP receptor.[1][6] Studies have demonstrated that 9α,11β-PGF2 is a full agonist at the FP receptor, exhibiting a potency comparable to that of PGD2 in some tissues.[7] For instance, in the cat iris sphincter, a tissue rich in FP receptors, 11β-PGF2α induces contraction with a half-maximal effective concentration (EC50) of 0.045 µM.[1]

Cross-Reactivity with Other Prostanoid Receptors

While the FP receptor is the primary target, prostaglandins often exhibit a degree of promiscuity, binding to multiple receptor subtypes. 9α,11β-PGF2 has been shown to interact with other prostanoid receptors, although generally with lower potency than at the FP receptor.

Receptor SubtypeInteraction with 9α,11β-PGF2Relative PotencyReference
FP Receptor Full AgonistHigh (Comparable to PGD2)[7]
TP Receptor AgonistModerate (Similar to PGD2)[7]
DP Receptor Weak Agonist~30-60 fold less potent than PGD2[7]
EP1 Receptor Low Potency Agonist~2000-3000 fold less potent than PGE2[7]
EP2 Receptor Low Potency Agonist~3500 fold less potent than PGE2[7]
IP & EP3 Receptors No significant affinity or actionN/A[7]

This binding profile indicates that the physiological effects of 11-Deoxy PGF2β are likely dominated by the activation of FP and, to a lesser extent, TP receptors. The conversion of PGD2 to 9α,11β-PGF2 represents a metabolic switch, decreasing activity at DP receptors while maintaining or enhancing activity at FP and TP receptors.[7]

Part 2: Downstream Signaling Cascades

Upon binding of 11-Deoxy PGF2β to the FP receptor, a conformational change is induced in the receptor, initiating a cascade of intracellular signaling events. The FP receptor is canonically coupled to the Gq alpha subunit of the heterotrimeric G protein complex.[8]

The Canonical Gq/Phospholipase C Pathway
  • Gq Activation: Ligand binding promotes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the βγ subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10]

  • Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a host of downstream target proteins, modulating their activity.[10]

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Beyond the classical PLC pathway, FP receptor activation also leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK).

  • ERK and CREB Phosphorylation: Studies in MCF-7 breast cancer cells have shown that 11β-PGF2α (at concentrations of 0.1 and 1 µM) induces the phosphorylation of ERK and the cAMP response element-binding protein (CREB).[1] This pathway is critical for regulating gene expression related to cell proliferation and survival.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF 11-Deoxy PGF2β FP FP Receptor (GPCR) PGF->FP Binds Gq Gαq FP->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Activates Physiological_Response Physiological Responses (e.g., Muscle Contraction, Cell Proliferation) Ca->Physiological_Response ERK ERK PKC->ERK Phosphorylates PKC->Physiological_Response CREB CREB ERK->CREB Phosphorylates CREB->Physiological_Response Gene Transcription

Caption: Signaling pathway of 11-Deoxy PGF2β via the FP receptor.

Part 3: Cellular and Physiological Consequences

The activation of these signaling pathways translates into tangible cellular and physiological effects, highlighting the compound's biological importance.

  • Smooth Muscle Contraction: 11-Deoxy PGF2β and its isomers are potent contractile agonists. They induce contraction in various smooth muscle tissues, including human bronchial smooth muscle and guinea pig trachea.[1][3] This effect is particularly relevant in asthma, where 9α,11β-PGF2 is a potent bronchoconstrictor, approximately 28-32 times more potent than histamine.[2]

  • Cell Proliferation and Viability: The activation of ERK/CREB pathways contributes to increased cell viability and proliferation. This has been observed in MCF-7 breast cancer cells that express the FP receptor.[1]

  • Role in Reproduction and Parturition: While studied more for PGF2α, the FP receptor is essential for reproductive functions like luteolysis (the degradation of the corpus luteum) and the initiation of childbirth (parturition).[5][6][11] It is plausible that 11-Deoxy PGF2β contributes to these processes.

  • Steroidogenesis Regulation: In human chorion trophoblast cells, PGF2α, acting through the FP receptor, stimulates the activity of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1).[10] This enzyme converts inactive cortisone to active cortisol, suggesting a feed-forward loop that may be important in the onset of labor.[10]

Part 4: Experimental Methodologies for Elucidating the Mechanism of Action

A robust understanding of the mechanism of action requires rigorous experimental validation. The following protocols provide a framework for investigating the interaction of 11-Deoxy PGF2β with its target receptors and the subsequent signaling events.

Experimental Workflow Overview

Experimental_Workflow Start Hypothesis: 11-Deoxy PGF2β acts on FP Receptor Assay1 Protocol 1: Radioligand Binding Assay Start->Assay1 Assay2 Protocol 2: Intracellular Calcium Assay Start->Assay2 Assay3 Protocol 3: Functional Muscle Bath Assay Start->Assay3 Result1 Determine: Binding Affinity (Ki) Receptor Specificity Assay1->Result1 Result2 Measure: Potency (EC50) for Ca²⁺ Mobilization Assay2->Result2 Result3 Measure: Potency (EC50) for Muscle Contraction Assay3->Result3 Conclusion Conclusion: Characterize Mechanism of Action Result1->Conclusion Result2->Conclusion Result3->Conclusion

Caption: A logical workflow for investigating the mechanism of action.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 11-Deoxy PGF2β for the FP receptor and to assess its specificity against other prostanoid receptors.

Principle: This assay measures the ability of a non-labeled ligand (11-Deoxy PGF2β) to compete with a radiolabeled ligand (e.g., [3H]PGF2α) for binding to the receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human FP receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., via Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 20-50 µg protein).

    • Add a constant concentration of radiolabeled ligand (e.g., [3H]PGF2α) at a concentration near its dissociation constant (Kd).

    • Add increasing concentrations of the unlabeled competitor, 11-Deoxy PGF2β (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., 10 µM PGF2α).

    • Incubate at a set temperature (e.g., 37°C) for an optimal time (e.g., 30 minutes) to reach equilibrium.[12]

  • Separation and Counting:

    • Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of 11-Deoxy PGF2β in activating the Gq pathway.

Principle: This assay uses a fluorescent calcium indicator dye that increases in fluorescence intensity upon binding to free intracellular calcium released from the endoplasmic reticulum following receptor activation.

Methodology:

  • Cell Preparation:

    • Plate HEK293 cells expressing the FP receptor in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate in the dark at 37°C for 45-60 minutes.

    • Wash the cells gently with the buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Inject varying concentrations of 11-Deoxy PGF2β into the wells.

    • Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium peak.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each concentration.

    • Plot the response against the log concentration of 11-Deoxy PGF2β.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

Protocol 3: Ex Vivo Smooth Muscle Contraction Assay

Objective: To assess the physiological effect of 11-Deoxy PGF2β on smooth muscle tissue.

Principle: This assay measures the isometric contraction of an isolated tissue strip in response to the agonist in a controlled organ bath environment.

Methodology:

  • Tissue Dissection and Mounting:

    • Humanely euthanize an animal (e.g., guinea pig) and dissect the desired tissue (e.g., trachea or bronchial rings).[3]

    • Place the tissue in cold, oxygenated Krebs-Henseleit solution.

    • Prepare tissue strips or rings of a standardized size (e.g., 4 mm).

    • Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, replacing the buffer every 15 minutes.

    • Test tissue viability by inducing a contraction with a known agent (e.g., potassium chloride or carbachol).

  • Cumulative Concentration-Response Curve:

    • Once the tissue has returned to baseline tension, add 11-Deoxy PGF2β to the bath in a cumulative manner, increasing the concentration in half-log increments.

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the force of contraction at each concentration.

  • Data Analysis:

    • Express the contraction at each concentration as a percentage of the maximum response achieved with a standard agonist (e.g., PGF2α or KCl).

    • Plot the percentage contraction against the log concentration of 11-Deoxy PGF2β.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Conclusion

11-Deoxy prostaglandin F2β and its isomers are bioactive lipid mediators that exert their effects primarily through the Gq-coupled FP receptor. Their mechanism of action involves the activation of the phospholipase C pathway, leading to intracellular calcium mobilization, PKC activation, and the stimulation of MAPK signaling cascades. These molecular events culminate in significant physiological responses, most notably potent smooth muscle contraction and modulation of cell proliferation. The experimental protocols detailed herein provide a comprehensive framework for researchers to dissect this signaling pathway, contributing to a deeper understanding of prostaglandin biology and the development of novel therapeutics targeting these pathways.

References

  • Wikipedia. (2023, December 1). Prostaglandin F2alpha. Retrieved from [Link]

  • Alfaidy, N., Sun, M., Fraher, L., & Challis, J. R. (2001). Prostaglandin F2alpha potentiates cortisol production by stimulating 11beta-hydroxysteroid dehydrogenase 1: a novel feedback loop that may contribute to human labor. The Journal of Clinical Endocrinology and Metabolism, 86(11), 5439–5446. Retrieved from [Link]

  • Watanabe, K., Iguchi, Y., Iguchi, S., Arai, Y., Hayaishi, O., & Roberts, L. J. (1986). Determination of 9 alpha, 11 beta-prostaglandin F2 by stereospecific antibody in various rat tissues. Advances in Prostaglandin, Thromboxane, and Leukotriene Research, 16, 219-222. Retrieved from [Link]

  • Greenberg, R., & Smorong, K. (1975). Structure-activity relationships in a series of 11-deoxy prostaglandins. Canadian Journal of Physiology and Pharmacology, 53(5), 799-813. Retrieved from [Link]

  • Tang, E. H., & Vanhoutte, P. M. (2010). PG F2α receptor: a promising therapeutic target for cardiovascular disease. Frontiers in Pharmacology, 1, 113. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PTGFR prostaglandin F receptor [Homo sapiens (human)]. Gene. Retrieved from [Link]

  • Orlicky, D. J., & Rone, J. D. (1988). Binding and second messengers of prostaglandins F2 alpha and E1 in primary cultures of rabbit endometrial cells. Prostaglandins, 35(5), 757-770. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 11-Deoxy prostaglandin F2beta. PubChem Compound Database. Retrieved from [Link]

  • Beasley, C. R., Robinson, C., Featherstone, R. L., Varley, J. G., Hardy, C. C., Church, M. K., & Holgate, S. T. (1987). 9 alpha,11 beta-prostaglandin F2, a novel metabolite of prostaglandin D2 is a potent contractile agonist of human and guinea pig airways. The Journal of Clinical Investigation, 79(3), 978–983. Retrieved from [Link]

  • Sales, K. J., Battersby, S., Williams, A. R., & Jabbour, H. N. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. The Journal of Clinical Endocrinology and Metabolism, 89(2), 986–993. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 19). Growth differentiation factor-11 downregulates steroidogenic acute regulatory protein expression through ALK5-mediated SMAD3 signaling pathway in human granulosa-lutein cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, November 26). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Retrieved from [Link]

  • Beasley, C. R., Robinson, C., Featherstone, R. L., Varley, J. G., Hardy, C. C., Church, M. K., & Holgate, S. T. (1987). 9 alpha,11 beta-prostaglandin F2, a novel metabolite of prostaglandin D2 is a potent contractile agonist of human and guinea pig airways. The Journal of Clinical Investigation, 79(3), 978-983. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Second Messengers. Retrieved from [Link]

  • Giles, H., Bolofo, M. L., Lydford, S. J., & Leff, P. (1993). A comparative study of the prostanoid receptor profile of 9 alpha 11 beta-prostaglandin F2 and prostaglandin D2. British Journal of Pharmacology, 110(4), 1433–1438. Retrieved from [Link]

  • Clinical Gate. (2015, March 1). Second Messengers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The effect of mental stress on prostaglandin F2 alpha in patients with essential hypertension and in healthy subjects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 15-deoxy-delta12,14-prostaglandin J2 inhibits Bay 11-7085-induced sustained extracellular signal-regulated kinase phosphorylation and apoptosis in human articular chondrocytes and synovial fibroblasts. Retrieved from [Link]

  • Kuehl, F. A., & Humes, J. L. (1972). Direct Evidence for a Prostaglandin Receptor and Its Application to Prostaglandin Measurements. Proceedings of the National Academy of Sciences of the United States of America, 69(2), 480–484. Retrieved from [Link]

  • ResearchGate. (n.d.). Potencies of 2-versus 3-series PGs in eliciting second messenger.... Retrieved from [Link]

  • Jabbour, H. N., Sales, K. J., Smith, O. P., Battersby, S., & Boddy, S. C. (2003). Prostaglandin (PG) F2α Receptor Expression and Signaling in Human Endometrium: Role of PGF2α in Epithelial Cell Proliferation. The Journal of Clinical Endocrinology & Metabolism, 88(6), 2793–2801. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 9). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Retrieved from [Link]

  • Abramovitz, M., Adam, M., Boie, Y., Carrière, M., Denis, D., Godbout, C., ... & Gallant, M. A. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Molecular Pharmacology, 59(6), 1446-1452. Retrieved from [Link]

  • ScienceDirect. (n.d.). Computational and experimental approaches to probe GPCR activation and signaling. Retrieved from [Link]

  • MDPI. (n.d.). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. Retrieved from [Link]

  • JoVE. (2023, March 1). GPCR and arrestin Interactions Analysis to Accelerate Drug Discovery | Protocol Preview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 11βHSD2 Efficacy in Preventing Transcriptional Activation of the Mineralocorticoid Receptor by Corticosterone. Retrieved from [Link]

  • ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vivo Effects of 11-Deoxy Prostaglandin F2β

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Lesser-Known Prostanoid

Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are pivotal regulators of a vast array of physiological and pathological processes. While the biological activities of canonical prostaglandins such as PGE2 and PGF2α are well-documented, the in vivo roles of many of their structural analogs remain enigmatic. This technical guide focuses on 11-Deoxy prostaglandin F2β, chemically designated as (9β,15S)-9,15-Dihydroxyprosta-5,13-dien-1-oic acid, a prostanoid distinguished by the absence of a hydroxyl group at the C-11 position and a β-configuration of the hydroxyl group at the C-9 position.

The subtle yet significant structural variations within the prostaglandin family can lead to dramatically different biological activities. Understanding the in vivo effects of 11-Deoxy prostaglandin F2β is therefore crucial for a comprehensive appreciation of prostanoid signaling and for the potential development of novel therapeutic agents. This guide will synthesize the currently available, albeit limited, scientific knowledge on this specific molecule, drawing from structure-activity relationship studies and contrasting its predicted effects with those of its more extensively studied congeners. We will delve into its anticipated physiological effects, particularly on smooth muscle and the cardiovascular system, and outline the experimental methodologies required to further elucidate its in vivo profile.

I. The Molecular Architecture and Its Functional Implications

The defining structural feature of 11-Deoxy prostaglandin F2β is the stereochemistry at the C-9 position, where the hydroxyl group is in the β-orientation. This seemingly minor alteration, when compared to the α-orientation found in the well-known PGF2α, is predicted to confer distinct biological properties.

A seminal study investigating a series of 11-deoxy prostaglandin derivatives in anesthetized guinea pigs provides the most direct, albeit general, insights into the expected in vivo effects of 11-Deoxy prostaglandin F2β.[1] The study revealed critical structure-activity relationships, highlighting that the stereochemistry at C-9 is a key determinant of the molecule's pharmacological profile. Specifically, the presence of a β-hydroxy group at C-9 was associated with vasodepressor and bronchodilator activities.[1] This stands in stark contrast to the α-hydroxy group, which imparts vasopressor and bronchoconstrictor activity.[1]

Therefore, based on its molecular structure, 11-Deoxy prostaglandin F2β is hypothesized to be a vasodilator and a bronchodilator. This is a critical distinction from PGF2α, which is a potent vasoconstrictor and bronchoconstrictor.

II. Biosynthesis and Metabolism: An Uncharted Territory

The biosynthetic pathway of 11-Deoxy prostaglandin F2β has not been definitively elucidated. Prostaglandins are typically synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, leading to the formation of the unstable endoperoxide intermediate PGH2. The fate of PGH2 is then determined by various terminal synthases.

While the synthesis of PGF2α and its stereoisomer 9α,11β-PGF2 (also known as 11-epi-PGF2α) is well-characterized, the enzymatic machinery responsible for producing the 9β-hydroxy configuration of 11-deoxy PGF2 remains to be identified. The formation of 9α,11β-PGF2 occurs through the reduction of PGD2 by 11-ketoreductase enzymes.[2][3][4] It is plausible that a distinct reductase or isomerase is involved in the synthesis of 11-Deoxy prostaglandin F2β, or that it arises as a minor product of a known enzymatic reaction under specific physiological conditions.

Further research, likely involving in vitro enzymatic assays with purified enzymes and cell-based studies, is necessary to uncover the biosynthetic origins of 11-Deoxy prostaglandin F2β.

III. Predicted In Vivo Effects and Physiological Significance

Based on the foundational structure-activity relationship studies, we can extrapolate the likely in vivo effects of 11-Deoxy prostaglandin F2β.

A. Cardiovascular System: A Vasodilatory Profile

The β-hydroxy group at the C-9 position strongly suggests a vasodepressor role for 11-Deoxy prostaglandin F2β.[1] This would manifest as a reduction in blood pressure upon systemic administration. This predicted effect is in direct opposition to the hypertensive effects of PGF2α and 9α,11β-PGF2, both of which are known to be potent vasoconstrictors.[2]

The vasodilatory action of 11-Deoxy prostaglandin F2β could have significant implications for the regulation of vascular tone and blood flow. Further investigation into its effects on different vascular beds and its potential role in cardiovascular homeostasis is warranted.

B. Respiratory System: A Bronchodilatory Action

The same structure-activity relationship study points towards a bronchodilator effect for prostaglandins with a 9β-hydroxy configuration.[1] This suggests that 11-Deoxy prostaglandin F2β may play a role in maintaining airway patency. This is a notable contrast to PGD2 and its metabolite 9α,11β-PGF2, which are potent bronchoconstrictors and are implicated in the pathophysiology of asthma.[3] The potential for 11-Deoxy prostaglandin F2β to counteract bronchoconstriction makes it an intriguing molecule for respiratory research.

C. Smooth Muscle Modulation

Prostaglandins are well-known modulators of smooth muscle contractility in various organs. The general findings from the study on 11-deoxy prostaglandins suggest an influence on both intestinal and uterine smooth muscle.[1] However, the specific nature of this influence (contractile or relaxant) for the F2β isoform was not detailed. Given its predicted vasodilatory and bronchodilatory effects, which involve smooth muscle relaxation, it is plausible that 11-Deoxy prostaglandin F2β may also induce relaxation in other smooth muscle tissues. This requires direct experimental verification.

IV. Mechanism of Action: The Receptor Question

The cellular effects of prostaglandins are mediated by their interaction with specific G-protein coupled receptors. The receptor binding profile of 11-Deoxy prostaglandin F2β is currently unknown. It is possible that it interacts with one of the known prostanoid receptors (DP, EP, FP, IP, or TP) with a unique affinity and efficacy profile.

For instance, the structurally related 9α,11β-PGF2 has been shown to be a potent agonist at the FP and TP receptors, while being significantly less potent at DP receptors compared to its precursor, PGD2.

Determining the receptor binding affinity and functional activity of 11-Deoxy prostaglandin F2β is a critical next step in understanding its mechanism of action. This will involve competitive radioligand binding assays and functional assays measuring downstream signaling events (e.g., intracellular calcium mobilization, cAMP accumulation) in cells expressing specific prostanoid receptors.

V. Methodologies for In Vivo Investigation: A Roadmap for Future Research

To rigorously characterize the in vivo effects of 11-Deoxy prostaglandin F2β, a multi-faceted experimental approach is required. The following outlines key methodologies and experimental workflows.

A. Animal Models and In Vivo Administration
  • Rationale: The choice of animal model is critical and will depend on the specific physiological system being investigated. Rodent models (rats, mice, guinea pigs) are commonly used for initial pharmacological and physiological screening due to their well-characterized biology and the availability of research tools.[1]

  • Experimental Protocol: In Vivo Hemodynamic and Respiratory Monitoring in Anesthetized Rodents

    • Animal Preparation: Anesthetize the animal (e.g., with a suitable anesthetic cocktail) and maintain body temperature.

    • Surgical Instrumentation:

      • Cannulate the trachea for artificial respiration and measurement of bronchial resistance.

      • Insert a catheter into a carotid artery for continuous blood pressure monitoring.

      • Place a catheter in a jugular vein for intravenous administration of 11-Deoxy prostaglandin F2β.

    • Data Acquisition: Record baseline hemodynamic and respiratory parameters.

    • Drug Administration: Administer increasing doses of 11-Deoxy prostaglandin F2β intravenously and record the changes in blood pressure and bronchial resistance.

    • Data Analysis: Analyze the dose-response relationship to determine the potency and efficacy of 11-Deoxy prostaglandin F2β as a vasodepressor and bronchodilator.

experimental_workflow cluster_prep Animal Preparation & Instrumentation cluster_exp Experiment cluster_analysis Data Analysis anesthesia Anesthetize Animal instrumentation Surgical Instrumentation (Cannulation) anesthesia->instrumentation baseline Record Baseline Parameters instrumentation->baseline administer Administer 11-Deoxy PGF2β (Dose-Response) baseline->administer record Record Physiological Changes administer->record analysis Analyze Dose-Response Relationship record->analysis

Caption: In vivo experimental workflow for assessing cardiovascular and respiratory effects.

B. Measurement in Biological Samples
  • Rationale: To understand the endogenous relevance of 11-Deoxy prostaglandin F2β, sensitive and specific analytical methods are required for its detection and quantification in biological matrices such as plasma, urine, and tissue homogenates.

  • Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    • Principle: LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules in complex biological samples.

    • Protocol Outline:

      • Sample Preparation: Solid-phase extraction to isolate prostanoids from the biological matrix.

      • Chromatographic Separation: Reverse-phase liquid chromatography to separate 11-Deoxy prostaglandin F2β from other isomers and metabolites.

      • Mass Spectrometric Detection: Tandem mass spectrometry using multiple reaction monitoring (MRM) for specific and sensitive quantification. A stable isotope-labeled internal standard is crucial for accurate quantification.

VI. Concluding Remarks and Future Directions

The current body of scientific literature provides intriguing, yet incomplete, insights into the in vivo effects of 11-Deoxy prostaglandin F2β. The available structure-activity data strongly suggest a profile characterized by vasodilation and bronchodilation, setting it apart from other well-known PGF2 analogs.

The dearth of specific research on this molecule presents a significant opportunity for discovery. Future research should focus on:

  • Elucidating the Biosynthetic Pathway: Identifying the enzymes responsible for the formation of 11-Deoxy prostaglandin F2β.

  • Defining the Receptor Interaction Profile: Characterizing its binding and activation of prostanoid receptors.

  • Comprehensive In Vivo Profiling: Conducting detailed studies on its effects on various physiological systems, including the cardiovascular, respiratory, reproductive, and gastrointestinal systems.

  • Investigating Pathophysiological Roles: Exploring its potential involvement in diseases where prostanoid signaling is dysregulated.

A thorough understanding of the in vivo effects of 11-Deoxy prostaglandin F2β will not only fill a knowledge gap in the complex world of eicosanoid biology but may also pave the way for the development of novel therapeutic strategies targeting specific prostanoid pathways.

VII. References

  • Roberts, L. J., 2nd, Sweetman, B. J., & Oates, J. A. (1981). Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid. The Journal of biological chemistry, 256(16), 8384–8393. [Link]

  • Jones, R. L., & Marr, C. G. (1977). Structure-activity relationships in a series of 11-deoxy prostaglandins. British journal of pharmacology, 61(4), 691–695. [Link]

  • Beasley, C. R., Robinson, C., Featherstone, R. L., Varley, J. G., & Holgate, S. T. (1987). 9 alpha,11 beta-prostaglandin F2, a novel metabolite of prostaglandin D2 is a potent contractile agonist of human and guinea pig airways. The Journal of clinical investigation, 79(3), 978–983. [Link]

  • PubChem. (n.d.). 11-Deoxy prostaglandin F2beta. National Center for Biotechnology Information. Retrieved from [Link]

  • Watanabe, K., Iguchi, Y., Iguchi, S., Arai, Y., Hayaishi, O., & Roberts, L. J., 2nd (1986). Stereospecific conversion of prostaglandin D2 to (5Z,13E)-(15S)-9 alpha-11 beta,15-trihydroxyprosta-5,13-dien-1-oic acid (9 alpha,11 beta-prostaglandin F2) and of prostaglandin H2 to prostaglandin F2 alpha by bovine lung prostaglandin F synthase. Proceedings of the National Academy of Sciences of the United States of America, 83(6), 1583–1587. [Link]

Sources

11-Deoxy prostaglandin F2beta and its effects on blood pressure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 11-Deoxy Prostaglandin F2β and its Putative Effects on Blood Pressure

Abstract

This technical guide provides a comprehensive overview of 11-Deoxy prostaglandin F2β (11-Deoxy PGF2β), a lesser-studied analog of the well-characterized Prostaglandin F2α (PGF2α). While direct research on the physiological effects of 11-Deoxy PGF2β is limited, this document synthesizes existing knowledge on related prostaglandins to extrapolate its potential roles, particularly concerning blood pressure regulation. We delve into the structural and biosynthetic context of 11-Deoxy PGF2β, explore its likely mechanistic actions on vascular tone, and propose experimental frameworks for its further investigation. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of prostaglandins in cardiovascular homeostasis and disease.

Introduction: The Prostaglandin Landscape and the Enigma of 11-Deoxy PGF2β

Prostaglandins are a class of lipid compounds derived from arachidonic acid that exert a wide array of physiological effects, including the regulation of inflammation, blood flow, and the formation of blood clots.[1] Among these, Prostaglandin F2α (PGF2α) is a potent vasoconstrictor known to elevate blood pressure through its interaction with the F prostanoid (FP) receptor.[1][2][3] The removal of the hydroxyl group at the C-11 position, yielding 11-Deoxy prostaglandin F2β, presents an intriguing structural modification that is predicted to alter its biological activity.

Studies on a series of 11-deoxy prostaglandins have shown that 11-deoxygenation generally lowers the biological activity compared to their natural counterparts.[4] However, subtle steric differences in prostaglandin structures can lead to diametrically opposed biological activities, such as switching from a vasodepressor to a vasopressor.[4] This guide will explore the potential implications of the 11-deoxy modification on the interaction of PGF2β with its receptors and its subsequent effects on vascular smooth muscle tone and systemic blood pressure.

Structural and Biosynthetic Considerations

Chemical Structure of 11-Deoxy Prostaglandin F2β

11-Deoxy prostaglandin F2β is a structural analog of PGF2β, which itself is a metabolite of arachidonic acid produced via the cyclooxygenase (COX) pathway.[5] The key structural feature of 11-Deoxy PGF2β is the absence of a hydroxyl group at the 11th carbon position of the cyclopentane ring.[6]

Biosynthesis of Prostaglandins

The biosynthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[1] Arachidonic acid is then metabolized by prostaglandin H (PGH) synthases, which have both cyclooxygenase (COX) and peroxidase activities, to form the unstable intermediate PGH2.[1] PGH2 is then converted to various prostaglandins, including PGF2α, by specific synthases.[7] The biosynthesis of 11-Deoxy PGF2β is not well-characterized but is presumed to occur through alternative or modified enzymatic pathways from PGH2 or other prostaglandin precursors.

Putative Mechanisms of Action on Blood Pressure

The effects of prostaglandins on blood pressure are complex, with different prostaglandins exerting either vasopressor or vasodepressor effects depending on the receptor subtype they activate.[8]

Interaction with Prostanoid Receptors

PGF2α is known to be a potent vasoconstrictor, and this action is primarily mediated by the FP receptor, which upon activation, leads to an increase in intracellular calcium concentration.[1] The removal of the 11-hydroxyl group in 11-Deoxy PGF2β may alter its binding affinity and efficacy at the FP receptor. It is also possible that 11-Deoxy PGF2β interacts with other prostanoid receptors, such as the thromboxane (TP) or E prostanoid (EP) receptors, which are also involved in regulating vascular tone.[9] For instance, PGF2α has been shown to evoke vasoconstrictor activities through both TP and EP3 receptors, independent of the FP receptor.[9]

Downstream Signaling in Vascular Smooth Muscle Cells

The activation of prostanoid receptors on vascular smooth muscle cells (VSMCs) initiates a cascade of intracellular signaling events that ultimately determine the contractile state of the cell.

3.2.1. Calcium Mobilization

Activation of the FP receptor by PGF2α leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium, which in turn activates calmodulin and myosin light chain kinase (MLCK), leading to VSMC contraction.[10]

3.2.2. RhoA/Rho-Kinase Pathway

The RhoA/Rho-kinase pathway is another important signaling cascade in VSMC contraction. Rho-kinase inhibits myosin light chain phosphatase (MLCP), thereby increasing the phosphorylation of the myosin light chain and enhancing the contractile response.

3.2.3. Reactive Oxygen Species (ROS) Production

PGF2α has been shown to increase the production of reactive oxygen species (ROS) in VSMCs, which can contribute to VSMC hypertrophy.[11][12] This process involves the activation of signaling molecules such as Akt, mTOR, and p70S6k.[11][12]

The following diagram illustrates the potential signaling pathways of 11-Deoxy PGF2β in vascular smooth muscle cells, extrapolated from the known pathways of PGF2α.

PGF2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF 11-Deoxy PGF2β FP FP Receptor PGF->FP Binds PLC Phospholipase C (PLC) FP->PLC Activates RhoA RhoA FP->RhoA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK Rho-kinase (ROCK) RhoA->ROCK Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC MLC_phosphorylation MLC Phosphorylation Ca->MLC_phosphorylation via Calmodulin/MLCK PKC->MLC_phosphorylation MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->MLC_phosphorylation Enhances Contraction VSMC Contraction MLC_phosphorylation->Contraction experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation a1 Isolate Arterial Segments a2 Mount in Organ Bath a1->a2 a3 Generate Dose-Response Curve a2->a3 a4 Determine EC50 a3->a4 c1 Assess Vasoconstrictor/Vasodilator Properties a4->c1 b1 Select Animal Model (e.g., SHR) b2 Implant Arterial Catheter b1->b2 b3 Administer 11-Deoxy PGF2β b2->b3 b4 Monitor Blood Pressure b3->b4 c2 Evaluate Systemic Blood Pressure Effects b4->c2 c3 Elucidate Mechanism of Action c1->c3 c2->c3

Caption: Experimental workflow for investigating 11-Deoxy PGF2β.

Summary of Prostaglandin Effects on Blood Pressure

The following table summarizes the known effects of various prostaglandins on blood pressure to provide a comparative context for the potential actions of 11-Deoxy PGF2β.

ProstaglandinPrimary Receptor(s)Effect on Blood PressurePrimary Mechanism
PGF2α FPIncreasesVasoconstriction, stimulates renin-angiotensin system [2][3]
PGE2 EP1, EP3 / EP2, EP4Increases / DecreasesVasoconstriction / Vasodilation [8][13]
PGI2 (Prostacyclin) IPDecreasesVasodilation, inhibits platelet aggregation
PGD2 DP1, DP2VariableVasodilation (DP1), complex effects (DP2)
Thromboxane A2 TPIncreasesPotent vasoconstrictor, promotes platelet aggregation

Conclusion and Future Directions

11-Deoxy prostaglandin F2β represents an understudied molecule with the potential to exert significant effects on cardiovascular physiology. Based on the structure-activity relationships of related prostaglandins, it is plausible that 11-Deoxy PGF2β may act as a modulator of vascular tone, although its precise effects—whether pressor or depressor—remain to be elucidated. The reduced biological activity observed with 11-deoxygenation of other prostaglandins suggests that it may be a less potent vasoconstrictor than PGF2α, or it could potentially exhibit vasodepressor properties through interactions with different prostanoid receptors. [4] Future research should focus on the systematic characterization of 11-Deoxy PGF2β's pharmacological profile. This includes comprehensive receptor binding assays to determine its affinity for the full panel of prostanoid receptors, followed by functional assays to assess its agonist or antagonist activity. In vivo studies in various animal models of hypertension are crucial to understand its integrated physiological effects on blood pressure and its potential as a therapeutic target for cardiovascular diseases.

References

  • Structure-activity relationships in a series of 11-deoxy prostaglandins. PubMed. [Link]

  • Structure-activity relationships in a series of 11-deoxy prostaglandins. PubMed. [Link]

  • Biosynthesis of Prostaglandins. Chemistry LibreTexts. [Link]

  • Prostaglandin F2alpha stimulates 11Beta-hydroxysteroid dehydrogenase 1 enzyme bioactivity and protein expression in bovine endometrial stromal cells. PubMed. [Link]

  • 9 alpha,11 Beta-Prostaglandin F2 in Pregnancies at High Risk for Hypertensive Disorders of Pregnancy, and the Effect of Acetylsalicylic Acid. PubMed. [Link]

  • Prostaglandin F2α elevates blood pressure and promotes atherosclerosis. PMC - NIH. [Link]

  • The 11beta-hydroxysteroid dehydrogenases: functions and physiological effects. PubMed. [Link]

  • Blood Pressure Elevation Associated with Topical Prostaglandin F2α Analogs: An Analysis of the Different Spontaneous Adverse Event Report Databases. PubMed. [Link]

  • Prostaglandin F 2α evokes vasoconstrictor and vasodepressor activities that are both independent of the F prostanoid receptor. PubMed. [Link]

  • Determination of 9 alpha, 11 beta-prostaglandin F2 by stereospecific antibody in various rat tissues. PubMed. [Link]

  • Prostaglandin E2 modulation of blood pressure homeostasis: studies in rodent models. PMC - PubMed Central. [Link]

  • 11-Deoxy prostaglandin F2beta | C20H34O4. PubChem - NIH. [Link]

  • Prostaglandin F2alpha potentiates cortisol production by stimulating 11beta-hydroxysteroid dehydrogenase 1: a novel feedback loop that may contribute to human labor. PubMed. [Link]

  • 24-Hour ambulatory blood pressure associates inversely with prostaglandin F2α, interleukin-6 and F2-isoprostane formation in a Swedish population of older men. PMC - NIH. [Link]

  • Prostaglandin F2alpha elevates blood pressure and promotes atherosclerosis. PubMed. [Link]

  • Antihypertensive effects of selective prostaglandin E2 receptor subtype 1 targeting. PMC. [Link]

  • PGF2α-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN. NIH. [Link]

  • Endothelium-mediated control of vascular tone: COX-1 and COX-2 products. PMC. [Link]

  • Animal Models of Hypertension: A Scientific Statement From the American Heart Association. AHA Journals. [Link]

  • PGF2alpha-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN. PubMed. [Link]

  • PGE(2) stimulates vascular smooth muscle cell proliferation via the EP2 receptor. PubMed. [Link]

  • Prostaglandin F 2α elevates blood pressure and promotes atherosclerosis. PNAS. [Link]

  • Modulation of sympathetic vascular tone by prostaglandins in corticosterone-induced hypertension in rats. PubMed. [Link]

  • A comparative study of the prostanoid receptor profile of 9 alpha 11 beta-prostaglandin F2 and prostaglandin D2. PubMed. [Link]

  • Prostaglandin E2 modulation of blood pressure homeostasis: studies in rodent models. PubMed. [Link]

  • Effects of prostaglandin F2 alpha on vasoconstrictor responses in the mesenteric vascular bed. PubMed. [Link]

  • Retrosynthetic analysis of PGF2α according to Corey′s synthesis, with the use of an organocatalytic Baeyer‐Villiger oxidation as the key step. ResearchGate. [Link]

  • Molecular mechanisms underlying PGF2alpha-induced hypertrophy of vascular smooth muscle cells. PubMed. [Link]

  • Signaling Pathways Regulating Vascular Smooth Muscle Cell Differentiation. IntechOpen. [Link]

  • Structure Database (LMSD). LIPID MAPS. [Link]

Sources

Technical Guide: Uterine Contractility Profile of 11-Deoxy Prostaglandin F2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological investigation into the uterine contractility effects of 11-Deoxy Prostaglandin F2


  (11-deoxy PGF

).

This guide is structured to address the precise structure-activity relationships (SAR) that govern prostanoid-induced myometrial contraction. Given the specific stereochemical and structural modifications of this molecule compared to the endogenous ligand (PGF


), the content focuses on the mechanistic basis of receptor affinity and intrinsic activity.



Executive Summary & Pharmacological Context

11-Deoxy Prostaglandin F2


  (CAS: 37786-07-5) is a synthetic prostanoid analog characterized by two critical structural deviations from the endogenous uterotonic hormone, Prostaglandin F2

(PGF

):
  • Deoxygenation at C11: Lack of the hydroxyl group (-OH) at the 11-position.

  • Epimerization at C9: The hydroxyl group at carbon 9 is in the

    
    -configuration (trans to the side chain), as opposed to the 
    
    
    
    -configuration found in bioactive PGF
    
    
    .

Core Thesis: In the context of uterine contractility, 11-deoxy PGF


 serves as a critical negative determinant probe . While PGF

is a potent agonist of the FP prostanoid receptor, the structural modifications in 11-deoxy PGF

drastically reduce its affinity and efficacy. This molecule is utilized primarily to map the steric and hydrogen-bonding requirements of the FP receptor's orthosteric binding pocket.

Mechanistic Foundation: The FP Receptor Pathway

To understand the contractility profile of 11-deoxy PGF


, one must first establish the standard signaling cascade initiated by the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).
The Signaling Cascade

Activation of the FP receptor in myometrial smooth muscle couples to the G


/11  protein. This triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP

) by Phospholipase C

(PLC

), generating inositol trisphosphate (IP

) and diacylglycerol (DAG). IP

mediates Ca

release from the sarcoplasmic reticulum, driving the Calcium-Calmodulin-Myosin Light Chain Kinase (MLCK) axis, resulting in contraction.
Visualization of the Pathway

The following diagram illustrates the canonical pathway and the specific failure point for 11-deoxy PGF


 due to low occupancy.

FP_Signaling Ligand_Alpha PGF2α (Endogenous Agonist) Receptor FP Receptor (GPCR) Ligand_Alpha->Receptor High Affinity Binding Ligand_Beta 11-Deoxy PGF2β (Weak/Null Agonist) Ligand_Beta->Receptor Steric Hindrance/Low Affinity Gq Gαq/11 Protein Receptor->Gq Activation PLC Phospholipase Cβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca Intracellular Ca2+ (Sarcoplasmic Reticulum) IP3->Ca Mobilizes MLCK MLCK Activation Ca->MLCK Activates Contraction Uterine Contraction (Actin-Myosin Crossbridge) MLCK->Contraction Induces

Figure 1: Canonical FP receptor signaling pathway in uterine smooth muscle. The red dashed line indicates the inability of 11-deoxy PGF2


 to effectively engage the receptor due to structural incompatibility.

Structure-Activity Relationship (SAR) Analysis

The uterine efficacy of PGF analogs is strictly governed by the "Three-Point Attachment" model within the FP receptor transmembrane domain.

Structural Determinants of Potency

The following table contrasts the structural features of the endogenous ligand against the 11-deoxy


-analog to explain the loss of contractility.
FeaturePGF

(Potent Agonist)
11-Deoxy PGF

(The Target)
Impact on Contractility
C1 Carboxyl Present (Ionized)Present (Ionized)Neutral: Both bind Arg residue in TM VII.
C9 Hydroxyl

-configuration

-configuration
Critical Loss: The

-OH is essential for H-bonding network. Inversion reduces potency by >100-fold.
C11 Hydroxyl Present (

)
Absent (Deoxy) Moderate Loss: Removal disrupts water-mediated bridging in the binding pocket.
C15 Hydroxyl Present (

)
Present (

)
Neutral: Retained for metabolic stability and binding.
Net Effect Full Contraction (

)
Negligible/Weak Contraction"Double Hit" : The combination of C9 inversion and C11 deletion renders the molecule nearly inert at physiological concentrations.
Predicted Pharmacodynamics

Based on FP receptor crystal structure analysis (e.g., structures of human PGF2


 receptor), 11-deoxy PGF

is predicted to have an

value in the micromolar range (>10

M)
, compared to the nanomolar range (1-10 nM) of PGF

. It acts as a weak partial agonist or, at high concentrations, a competitive antagonist.

Experimental Protocols for Validation

To empirically verify the contractility effects of 11-deoxy PGF


, researchers must employ a self-validating system comparing it against a positive control (PGF

) and a vehicle control.
Protocol A: Ex Vivo Isometric Tension Recording (Organ Bath)

This is the gold standard for measuring functional smooth muscle contractility.

Reagents:

  • Krebs-Henseleit Buffer (carbogenated: 95% O

    
    , 5% CO
    
    
    
    ).
  • Indomethacin (10

    
    M) – Critical to prevent endogenous PG production from confounding results.
    
  • 11-Deoxy PGF

    
     (dissolved in DMSO).
    
  • PGF

    
     (Positive Control).
    

Workflow:

  • Tissue Preparation: Isolate myometrial strips (2x10 mm) from late-pregnant (non-laboring) murine or human biopsy samples.

  • Equilibration: Mount strips in 10 mL organ baths at 37°C under 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

  • Priming: Challenge tissue with 60 mM KCl to establish viability and maximum contractile capacity (

    
    ). Wash until baseline is restored.
    
  • Dose-Response Construction:

    • Add 11-deoxy PGF

      
       cumulatively (
      
      
      
      M to
      
      
      M).
    • Measure Integral Force (AUC) and Amplitude.

    • Note: Expect minimal response.

  • Validation Step: At the end of the 11-deoxy PGF

    
     curve, add 1 
    
    
    
    M PGF
    
    
    .
    • If tissue contracts: The lack of response to 11-deoxy PGF

      
       is due to low potency (True Negative).
      
    • If tissue fails to contract: The tissue is compromised (False Negative).

Protocol B: In Vitro Calcium Mobilization (FLIPR Assay)

High-throughput validation of receptor activation upstream of contraction.

Workflow:

  • Cell Line: HEK-293 cells stably transfected with human FP receptor.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Injection: Inject 11-deoxy PGF

    
     (test) vs. PGF
    
    
    
    (control).
  • Readout: Measure fluorescence intensity (

    
    ) using a fluorometric imaging plate reader.
    
  • Analysis: A lack of calcium spike confirms the inability of 11-deoxy PGF

    
     to trigger the Gq-PLC-IP3 pathway.
    

References

  • Woodward, D. F., et al. (2011). "The International Union of Basic and Clinical Pharmacology (IUPHAR) Classification of Prostanoid Receptors." Pharmacological Reviews.

  • Abramovitz, M., et al. (1994). "Cloning and expression of a cDNA for the human prostanoid FP receptor." Journal of Biological Chemistry.

  • Coleman, R. A., et al. (1994). "Prostanoid Receptors: Structure, Properties, and Function." Comprehensive Medicinal Chemistry.
  • PubChem Compound Summary. (2024). "11-Deoxy prostaglandin F2beta."[1][2][3] National Library of Medicine.

  • Li, J., et al. (2023). "Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity." Nature Communications.

Sources

Methodological & Application

Application Notes and Protocols for Investigating the Function of 11-Deoxy Prostaglandin F2β in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Role of a Novel Isoprostane

11-Deoxy prostaglandin F2β (11-Deoxy PGF2β) is a member of the F2-isoprostane family, a series of prostaglandin-like compounds produced non-enzymatically through the free radical-catalyzed peroxidation of arachidonic acid. Unlike their enzymatically produced prostaglandin counterparts, isoprostanes are considered reliable biomarkers of oxidative stress in vivo. While the roles of many prostaglandins and some isoprostanes are well-characterized, the specific biological functions of 11-Deoxy PGF2β remain largely unexplored.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the function of 11-Deoxy PGF2β using animal models. We will delve into the rationale behind selecting appropriate animal models, provide detailed protocols for inducing relevant physiological states, outline state-of-the-art analytical techniques for quantification, and propose strategies for elucidating the signaling pathways of this enigmatic molecule.

The Scientific Imperative: Why Study 11-Deoxy Prostaglandin F2β?

The study of 11-Deoxy PGF2β is predicated on the well-established link between oxidative stress and a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. As a stable product of lipid peroxidation, 11-Deoxy PGF2β may not only serve as a sensitive biomarker for these conditions but could also be an active mediator in their pathogenesis. Early studies on related 11-deoxy prostaglandins have shown that the absence of the hydroxyl group at the 11th position can significantly alter their biological activity, leading to effects such as vasoconstriction and bronchoconstriction[1]. Understanding the specific functions of 11-Deoxy PGF2β could therefore open new avenues for therapeutic intervention.

Strategic Selection of Animal Models

As no specific knockout or transgenic animal models for 11-Deoxy PGF2β currently exist, a logical starting point is to utilize established animal models of diseases where oxidative stress is a key etiological factor. The choice of model should be guided by the specific hypothesis being tested. Below, we outline several well-validated rodent models.

Models of Systemic Oxidative Stress

These models are suitable for investigating the systemic production of 11-Deoxy PGF2β and its impact on multiple organ systems.

  • Doxorubicin-Induced Cardiotoxicity and Systemic Oxidative Stress: Doxorubicin, a widely used chemotherapeutic agent, is known to induce significant oxidative stress, leading to cardiotoxicity. This model is relevant for studying the role of 11-Deoxy PGF2β in drug-induced organ damage.

  • Tert-Butyl Hydroperoxide (TBHP)-Induced Acute Oxidative Stress: TBHP is a potent inducer of oxidative stress and can be used to study the acute phase response to oxidative damage.

Models of Disease-Specific Oxidative Stress

These models allow for the investigation of 11-Deoxy PGF2β in the context of specific pathologies.

  • db/db Mouse Model of Type 2 Diabetes: This genetic model of type 2 diabetes and obesity is characterized by chronic hyperglycemia and elevated levels of inflammatory mediators, including prostaglandins[1][2][3]. It provides an excellent platform to study the role of 11-Deoxy PGF2β in metabolic disease and its cardiovascular complications.

  • Light-Induced Retinal Degeneration in Mice: This model is used to study oxidative damage in the retina, a tissue particularly susceptible to photo-oxidative stress. It is ideal for investigating the role of 11-Deoxy PGF2β in neurodegenerative processes.

  • Stress-Induced Models (Restraint or Sleep Deprivation): Psychological and physiological stress are known to induce oxidative stress[4][5]. These models can be used to explore the involvement of 11-Deoxy PGF2β in the stress response and its physiological consequences.

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and controls.

Protocol 1: Induction of Systemic Oxidative Stress in Mice

Objective: To induce a state of systemic oxidative stress to facilitate the measurement of 11-Deoxy PGF2β and assess its correlation with tissue damage.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Doxorubicin hydrochloride (dissolved in sterile saline)

  • Tert-Butyl Hydroperoxide (TBHP) (dissolved in sterile saline)

  • Sterile saline (vehicle control)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with EDTA)

  • Tissue collection tools

Procedure:

  • Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Vehicle control (saline)

    • Group 2: Doxorubicin (15 mg/kg, single intraperitoneal injection)

    • Group 3: TBHP (10 mg/kg, single intraperitoneal injection)

  • Administration: Administer the respective treatments via intraperitoneal injection.

  • Sample Collection:

    • At 24 hours post-injection for the TBHP group and 72 hours for the doxorubicin group, anesthetize the mice.

    • Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

    • Perfuse the animals with cold PBS to remove remaining blood.

    • Harvest tissues of interest (e.g., heart, liver, kidney, brain), snap-freeze in liquid nitrogen, and store at -80°C until analysis.

  • Validation of Oxidative Stress: Before proceeding with 11-Deoxy PGF2β analysis, it is crucial to confirm the induction of oxidative stress. This can be done by measuring established biomarkers such as malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) in tissue homogenates using commercially available kits.

Protocol 2: Quantification of 11-Deoxy PGF2β by LC-MS/MS

Objective: To accurately quantify the levels of 11-Deoxy PGF2β and a panel of other isoprostanes in plasma and tissue samples. This protocol is adapted from established methods for isoprostane analysis[6][7][8].

Materials:

  • Internal Standard: 8-iso-PGF2α-d4 (or a deuterated standard for 11-Deoxy PGF2β if available)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Solvents: Methanol, Acetonitrile, Water (LC-MS grade), Formic acid

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Plasma: To 100 µL of plasma, add the internal standard. Precipitate proteins with 3 volumes of cold methanol. Centrifuge and collect the supernatant.

    • Tissue: Homogenize ~50 mg of tissue in 1 mL of cold PBS. Add the internal standard. Perform a liquid-liquid extraction with ethyl acetate.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the sample extract.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the isoprostanes with methanol or a mixture of methanol and ethyl acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a small volume of the initial mobile phase.

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The mass spectrometer should be operated in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for the specific transitions of 11-Deoxy PGF2β and other isoprostanes of interest. The precursor and product ions for 11-Deoxy PGF2β can be determined from its chemical structure and fragmentation pattern[2].

Data Presentation:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
11-Deoxy PGF2β[To be determined][To be determined][To be determined]
8-iso-PGF2α353.2193.1[To be determined]
11β-PGF2α353.2193.1[To be determined]
8-iso-PGF2α-d4 (IS)357.2197.1[To be determined]

Investigating the Signaling Pathway of 11-Deoxy PGF2β

The signaling pathway of 11-Deoxy PGF2β is currently unknown. A logical approach is to screen its activity on known prostaglandin receptors, given its structural similarity.

Proposed Experimental Workflow:

G cluster_0 Receptor Screening cluster_1 Downstream Signaling Cell Lines Cell lines expressing prostaglandin receptors (e.g., HEK293 transfected with FP, DP1, DP2, EP1-4) Ligand Binding Competitive radioligand binding assays Cell Lines->Ligand Binding Treat with 11-Deoxy PGF2β and radiolabeled ligand Functional Assays Functional assays (e.g., calcium mobilization, cAMP measurement) Ligand Binding->Functional Assays Confirm functional activity Primary Cells Primary cells from animal models Functional Assays->Primary Cells Identified Receptor Pathway Analysis Western blot for key signaling proteins (e.g., Src, ERK, Akt) Primary Cells->Pathway Analysis Treat with 11-Deoxy PGF2β

Caption: Workflow for identifying the receptor and downstream signaling of 11-Deoxy PGF2β.

Pharmacological Modulation in Animal Models

Once a candidate receptor is identified, pharmacological tools can be used in vivo to probe the function of 11-Deoxy PGF2β. For example, if 11-Deoxy PGF2β is found to act via the FP receptor, a selective FP receptor antagonist could be administered to an animal model of oxidative stress to see if it mitigates the pathological phenotype. This approach has been successfully used to study the roles of other prostaglandins in disease models[1][2][3][9].

Illustrative Signaling Pathway (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway for 11-Deoxy PGF2β, assuming it acts through the FP receptor, which is known to be involved in vascular remodeling[10].

G 11-Deoxy PGF2b 11-Deoxy PGF2b FP Receptor FP Receptor 11-Deoxy PGF2b->FP Receptor Gq/11 Gq/11 FP Receptor->Gq/11 PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ (intracellular release) IP3->Ca2+ PKC PKC DAG->PKC Src Src PKC->Src PAI-1 PAI-1 Src->PAI-1 Vascular Remodeling Vascular Remodeling PAI-1->Vascular Remodeling

Caption: Hypothetical signaling pathway for 11-Deoxy PGF2β via the FP receptor.

Conclusion and Future Directions

The study of 11-Deoxy PGF2β is a nascent field with the potential to yield significant insights into the pathophysiology of diseases associated with oxidative stress. The strategic use of animal models, coupled with advanced analytical and pharmacological techniques, will be instrumental in deciphering the biological role of this novel isoprostane. Future research should focus on the development of specific antibodies and genetic models for 11-Deoxy PGF2β to further dissect its function with greater precision. The protocols and strategies outlined in this guide provide a robust starting point for researchers to embark on this exciting area of investigation.

References

  • Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. PMC. [Link]

  • Pharmacological modulation of prostaglandin E2 (PGE2) EP receptors improves cardiomyocyte function under hyperglycemic conditions. NIH. [Link]

  • LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide. PMC. [Link]

  • Sleep Deprivation-Induced Oxidative Stress in Rat Models: A Scoping Systematic Review. MDPI. [Link]

  • Isoprostanes in Veterinary Medicine: Beyond a Biomarker. MDPI. [Link]

  • Pharmacological modulation of prostaglandin E2 (PGE2) EP receptors improves cardiomyocyte function under hyperglycemic conditions. ResearchGate. [Link]

  • How does one induce oxidative stress experimentally in rats? ResearchGate. [Link]

  • Pharmacological modulation of prostaglandin E2 (PGE2 ) EP receptors improves cardiomyocyte function under hyperglycemic conditions. PubMed. [Link]

  • LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide. ResearchGate. [Link]

  • Advances in PGD2/PTGDR2 signaling pathway in tumors: A review. PMC. [Link]

  • Effects of psychogenic stress on oxidative stress and antioxidant capacity at different growth stages of rats: Experimental study. PLOS ONE. [Link]

  • Highly Sensitive and Accurate Quantification of Isoprostane Oxidative Biomarkers using a High-Resolution Workflow. Bioanalysis Zone. [Link]

  • Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo. Frontiers in Pharmacology. [Link]

  • Induction of oxidative stress and oxidative damage in rat glial cells by acrylonitrile. Oxford Academic. [Link]

  • Oxidative Stress in Wistar Rats Under Acute Restraint Stress and Its Modulation by Antioxidants and Nitric Oxide Modulators. PMC. [Link]

  • Simultaneous quantitative profiling of 20 isoprostanoids from omega-3 and omega-6 polyunsaturated fatty acids by LC-MS/MS in various biological samples. NIH. [Link]

  • The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. PMC. [Link]

  • Genetic insights into the in vivo functions of prostaglandin signaling. Tootle Lab. [Link]

  • Structure-activity relationships in a series of 11-deoxy prostaglandins. PubMed. [Link]

  • 11-Deoxy prostaglandin F2beta | C20H34O4 | CID 16061096. PubChem. [Link]

Sources

Administration of 11-Deoxy prostaglandin F2beta in rodent models

Application Note: Administration of 11-Deoxy Prostaglandin F2 in Rodent Models

Introduction & Scientific Context

11-Deoxy Prostaglandin F2



While its isomer, 11-deoxy PGF2




negative controlstereochemical probe
Key Chemical Characteristics[1][2][3][4][5][6][7]
  • CAS Number: 37786-07-5[1][2][3]

  • Molecular Formula:

    
    [1][4][2][3]
    
  • Stereochemistry: Contains a 9

    
    -hydroxyl group, distinguishing it from the biologically active 9
    
    
    -hydroxyl variants.
  • Solubility: Highly lipophilic; requires organic co-solvents for aqueous formulation.

Chemical Handling & Formulation Protocol

Critical Warning: 11-deoxy PGF2

methyl acetatemust
Reagents Required[6]
  • 11-deoxy PGF2

    
     (Standard stock, typically 10 mg/mL in methyl acetate)[1]
    
  • Inert Gas Source (Nitrogen or Argon stream)

  • Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (absolute)

  • Sterile PBS (Phosphate Buffered Saline, pH 7.2)

Step-by-Step Formulation Workflow
  • Evaporation: Aliquot the required amount of stock solution into a sterile glass vial. Evaporate the methyl acetate solvent under a gentle stream of Nitrogen gas. Ensure the vial is rotated to create a thin film on the bottom.

    • Note: Do not use heat >30°C as prostaglandins are heat-sensitive.

  • Reconstitution (Stock A): Dissolve the lipid film immediately in anhydrous DMSO or Ethanol. This creates a concentrated Stock A (e.g., 10 mg/mL).[1]

    • Stability:[1][5][6] This organic stock can be stored at -20°C for up to 1 month.

  • Final Dilution (Working Solution): On the day of the experiment, dilute Stock A into sterile PBS.

    • Max Solvent Limit: Ensure the final concentration of DMSO/Ethanol does not exceed 5% (v/v) for Intraperitoneal (IP) injections to avoid vehicle-induced inflammation.

    • Recommendation: A 1:100 dilution (1% DMSO) is ideal.

Visualization: Formulation Workflow

FormulationWorkflowcluster_warningCritical StepStockCommercial Stock(in Methyl Acetate)EvapNitrogen Purge(Remove Solvent)Stock->Evap AliquotFilmLipid Film(Dry)Evap->Film DryReconReconstitute(100% DMSO/EtOH)Film->Recon SolubilizeDiluteDilute 1:100(PBS pH 7.2)Recon->Dilute < 30 mins before useInjectReady forInjectionDilute->Inject Immediate

Caption: Critical workflow for removing toxic shipping solvents (Methyl Acetate) and reformulating for biocompatibility.

In Vivo Administration Protocols

Protocol A: Intraperitoneal (IP) Injection (Systemic)

Purpose: To evaluate systemic pharmacological effects or off-target toxicity.

  • Animal Model: Male C57BL/6 Mice (8-12 weeks) or Sprague-Dawley Rats.

  • Dosage Range: 0.1 mg/kg to 5 mg/kg. (Start low due to potential unknown off-target effects).

  • Vehicle: PBS containing 1-5% DMSO.

Procedure:

  • Weigh animal to calculate precise volume (Standard: 10 mL/kg for mice).

  • Restrain the animal securely.

  • Inject into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Control Group: Must receive Vehicle alone (PBS + % DMSO matched).

  • Comparator Group: Administer 11-deoxy PGF2

    
     (active isomer) at the same dose to demonstrate stereospecificity.
    
Protocol B: Subcutaneous (SC) Injection

Purpose: Slower absorption, often used for metabolic studies.

  • Location: Loose skin over the neck or flank.

  • Volume: Max 5 mL/kg.

  • Observation: Monitor for injection site irritation, as prostaglandins can be local irritants.

Experimental Design & Data Analysis

To validate the biological activity (or lack thereof) of 11-deoxy PGF2

Study Design Table
GroupTreatmentDosePurposeExpected Outcome
1 Vehicle ControlN/A (PBS/DMSO)BaselineNo physiological change.
2 11-deoxy PGF2

1.0 mg/kgPositive Control Strong FP receptor activation (e.g., IOP drop, smooth muscle contraction).
3 11-deoxy PGF2

1.0 mg/kgExperimental Probe Minimal/No response (confirms stereoselectivity) OR distinct off-target effect.
Mechanism of Action & Stereoselectivity

The biological distinction relies on the orientation of the hydroxyl group at Carbon 9. The FP receptor binding pocket typically requires the 9



Visualization: Stereoselective Signaling Pathway

SignalingPathwayAlpha11-deoxy PGF2α(Agonist)ReceptorFP Receptor(GPCR)Alpha->Receptor High AffinityBindingBeta11-deoxy PGF2β(Probe/Inactive)Beta->Receptor Steric Clash/Low AffinityNoResponseNo SignificantActivationBeta->NoResponse Primary OutcomeGqGαq ProteinReceptor->Gq ActivationPLCPhospholipase C(PLCβ)Gq->PLCCaIntracellular Ca2+ReleasePLC->CaResponsePhysiological Response(Contraction/IOP Drop)Ca->Response DownstreamCascade

Caption: Differential signaling activation. The beta-isomer fails to efficiently engage the FP receptor, preventing the Gq-PLC-Calcium cascade.

Troubleshooting & Stability

  • Precipitation upon Dilution:

    • Cause: Rapid addition of organic stock to cold PBS.

    • Solution: Warm PBS to 37°C before adding the lipid stock. Vortex immediately. Do not store the aqueous dilution; use within 30 minutes.

  • Rapid Metabolism:

    • Context: 11-deoxy analogs are generally more resistant to 15-hydroxy prostaglandin dehydrogenase (15-PGDH) than natural PGs, but beta-oxidation can still occur.

    • Solution: If half-life is too short, consider using an esterified prodrug form (e.g., isopropyl ester) if available, though this changes the molecule's properties.

  • Unexpected Toxicity:

    • Cause: Residual methyl acetate from the shipping vial.

    • Validation: Run a "Mock" control where the shipping solvent alone is evaporated and reconstituted to ensure the vehicle is clean.

References

  • PubChem. (n.d.).[4][2] 11-Deoxy prostaglandin F2beta Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Sharif, N. A., et al. (2003). "Pharmacological characterization of FP prostanoid receptors." Journal of Ocular Pharmacology and Therapeutics. (Contextual reference for FP receptor stereoselectivity).
  • Miller, W. L., & Sutton, M. J. (1976). "Relative biological activity of certain prostaglandins and their enantiomers." Prostaglandins, 11(1), 77-84.[5] (Foundational text on alpha/beta isomer activity differences).

Troubleshooting & Optimization

Troubleshooting 11-Deoxy prostaglandin F2beta mass spectrometry

Technical Support Center: 11-Deoxy Prostaglandin F2 Analysis

Status: Operational Ticket ID: PGF2B-MS-TS Assigned Specialist: Senior Application Scientist, Lipidomics Division[1]

Introduction: The "Identity Crisis" of 11-Deoxy PGF2

Welcome to the technical support hub for 11-Deoxy Prostaglandin F2


CRITICAL WARNING: Before proceeding, we must verify your analyte. In the field of eicosanoid research, there is frequent confusion between 11-deoxy PGF2


11

-PGF2

1
  • Analyte A: 11-Deoxy Prostaglandin F2ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     [1][2][3]
    
    • CAS: 37786-07-5[1][3]

    • Formula:

      
      
      
    • Molecular Weight: 338.5 g/mol [3]

    • Precursor [M-H]⁻: 337.2

    • Context: Often used as a research tool or specific marker.[1]

  • Analyte B: 11

    
    -Prostaglandin F2
    
    
    (9
    
    
    ,11
    
    
    -PGF2)
    [1][4]
    • Formula:

      
      
      
    • Molecular Weight: 354.5 g/mol

    • Precursor [M-H]⁻: 353.2 [1]

    • Context: The primary urinary metabolite of Prostaglandin D2 (PGD2) in mastocytosis and asthma studies.

This guide focuses on Analyte A (MW 338.5). If you are tracking PGD2 metabolism in urine/plasma, you likely need Analyte B protocols (refer to 11


1

Tier 1: Mass Spectrometry Optimization (The Signal Problem)

Q: I am seeing low sensitivity in Negative ESI mode. How do I optimize ionization?

A: Prostaglandins, including 11-deoxy PGF2

11

Troubleshooting Protocol:

  • Mobile Phase Additives: Avoid strong acids like Formic Acid (0.1%) if sensitivity is low.[1] They can suppress negative ionization.[1]

    • Recommendation: Use 0.02% Acetic Acid or 5mM Ammonium Acetate .[1] These provide a buffer capacity that stabilizes the [M-H]⁻ ion without severe suppression.[1]

  • Desolvation Temperature: PGs are thermally labile.[1] High source temperatures (>500°C) can cause dehydration (

    
    ) before the quadrupole.[1]
    
    • Action: Lower source temp to 350-400°C and monitor the stability of the parent ion (m/z 337.2).

Recommended MRM Transitions (MW 338.5):

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 337.2293.218 - 22Loss of

(

)
Qualifier 1 337.2319.214 - 18Loss of

(

)
Qualifier 2 337.2193.125 - 30Cleavage of cyclopentane ring

Note: Collision energies are instrument-dependent.[1] Perform a ramp optimization ±5 eV.

Tier 2: Chromatographic Resolution (The Isomer Problem)

Q: I see multiple peaks at the same mass (m/z 337). Which one is 11-deoxy PGF2 ?

A: You are likely observing separation of the


11-deoxy PGF2

11-deoxy PGF2

11

The Separation Logic: The


1

Recommended Column Chemistries:

  • High-Strength Silica C18 (e.g., Waters HSS T3): Excellent for polar retention.[1] The high carbon load helps separate subtle steric differences.[1]

  • Chiral Columns (e.g., Chiralpak AD-RH): The gold standard if C18 fails.[1] These columns separate based on 3D spatial arrangement.[1]

Visual Workflow: Isomer Separation Strategy

IsomerSeparationStartStart: Multiple Peaks at m/z 337.2CheckColCheck Column TypeStart->CheckColC18Standard C18CheckCol->C18Poor ResolutionHSSHigh-Strength Silica (HSS T3)C18->HSSSwitch ColumnChiralChiral Stationary PhaseHSS->ChiralStill Co-eluting?MethodOptimize Gradient:0.01% Acetic Acid (A) / ACN (B)Slope: 1% B/minHSS->MethodChiral->MethodResultBaseline Separation(Alpha vs Beta)Method->Result

Caption: Decision tree for resolving co-eluting prostaglandin isomers using LC methodology.

Tier 3: Sample Preparation & Stability (The Matrix Problem)

Q: My recovery is inconsistent, and I see "ghost" peaks. Is the molecule degrading?

A: Prostaglandins are susceptible to oxidative degradation and artifact formation during sample prep.[1]

Key Causality:

  • Artifacts: F2-isoprostanes can form non-enzymatically from arachidonic acid autoxidation ex vivo if samples are not handled correctly.[1]

  • Degradation: The cyclopentane ring is stable, but the side chains are vulnerable to oxidation.

Step-by-Step Extraction Protocol (SPE):

  • Pre-Treatment:

    • Add antioxidant: 0.005% BHT (Butylated hydroxytoluene) to plasma/urine immediately upon collection.[1]

    • Spike Internal Standard: d4-11-deoxy PGF2

      
        (if available) or d4-PGF2
      
      
      .[1]
  • SPE Cartridge: Use HLB (Hydrophilic-Lipophilic Balance) or Mixed-Mode Anion Exchange (MAX).[1]

    • Why MAX? It binds the carboxylic acid group, allowing you to wash away neutral lipids and matrix interferences aggressively.

  • Wash Steps:

    • 5% Ammonium Hydroxide (removes neutrals).[1]

    • 100% Methanol (if using MAX, this removes neutrals while analyte stays bound).[1]

  • Elution:

    • Formic Acid (2%) in Methanol.[1] (Acid neutralizes the charge, releasing the analyte).[1]

  • Evaporation:

    • Dry under Nitrogen at <35°C .[1] Never use heat >40°C, or you will induce dehydration artifacts.[1]

Tier 4: Frequently Asked Questions (FAQs)

Q: Can I use GC-MS instead of LC-MS? A: Yes, but it requires derivatization (methoximation + silylation) to make the molecule volatile.[1] This converts the carboxylic acid to an ester and hydroxyls to TMS ethers.[1] While GC-MS offers higher chromatographic resolution for isomers, the sample prep is more labor-intensive and prone to introducing errors compared to LC-MS/MS.[1]

Q: Why is my retention time shifting? A: Check your pH. Prostaglandins are weak acids (pKa ~4.5).[1] If your mobile phase pH drifts near the pKa, the ionization state changes, causing massive retention time shifts. Ensure your aqueous mobile phase is buffered (e.g., Ammonium Acetate pH 5.0 or Acetic Acid pH 3.5), not just "acidified water."[1]

Q: I found a peak at m/z 353. Is this my analyte? A: No. As detailed in the Introduction, m/z 353 corresponds to PGF2


11

-PGF2

1

11

References

  • PubChem. (n.d.).[1] 11-Deoxy prostaglandin F2beta (Compound).[1][2][3][5][6] National Library of Medicine.[1] Retrieved from [Link]

  • LIPID MAPS. (n.d.). Structure Database: Prostaglandins. Retrieved from [Link]

  • Morgenstern, J., et al. (2017).[1] Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2... (Demonstrating ESI- protocols for deoxy-PGs). PubMed Central.[1] Retrieved from [Link]

Improving the stability of 11-Deoxy prostaglandin F2beta in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 11-Deoxy Prostaglandin F2β (11-deoxy PGF2β).[1] It is designed to function as a self-contained support center for researchers requiring high-integrity data for drug development and biological assays.

Executive Summary: The Stability Profile

11-Deoxy PGF2β (CAS 37786-07-5) is a synthetic analog of PGF2β lacking the hydroxyl group at the C-11 position.[1][2]

  • Chemical Advantage: Unlike Prostaglandin E2 (PGE2), which rapidly degrades via

    
    -elimination to PGA2/PGB2 due to the 11-hydroxyl group, 11-deoxy PGF2β is inherently more resistant to ring dehydration.
    
  • Primary Risk: The molecule remains highly susceptible to oxidative degradation at the C-5 and C-13 double bonds and epimerization at the C-15 hydroxyl group.

  • Operational Mandate: Stability is maintained only through strict exclusion of oxygen and control of solvent polarity.

Part 1: Critical Handling Protocols (The "Why" and "How")
Q1: My stock solution arrived in methyl acetate. Can I use this directly in cell culture?

Status: CRITICAL STOP. Reasoning: Methyl acetate is cytotoxic and will strip plasticizers from cell culture plates. It acts solely as a carrier solvent to prevent crystallization and oxidation during shipping. Protocol:

  • Evaporation: Use a gentle stream of nitrogen or argon gas to evaporate the methyl acetate.

    • Caution: Do not use a vacuum concentrator (SpeedVac) without inert gas backfill, as this introduces oxygen stress.

  • Reconstitution: Immediately dissolve the resulting oil in DMSO or absolute ethanol.

  • Validation: Ensure the solution is clear and colorless. Any yellowing indicates oxidation.

Q2: What is the optimal solvent system for long-term storage?

Recommendation: Store as a stock solution in DMSO or Ethanol at -20°C or -80°C. Mechanism: 11-deoxy PGF2β is a lipophilic molecule. Aqueous solutions are thermodynamically unstable, leading to precipitation and adherence to container walls (adsorption). Data Table: Solvent Compatibility

SolventSolubility LimitStability RatingNotes
Methyl Acetate >10 mg/mLHigh (Shipping)Toxic. Must evaporate before bio-use.[3]
DMSO >100 mg/mLHigh (Storage)Hygroscopic; keep tightly sealed.
Ethanol >100 mg/mLHigh (Storage)Evaporates easily; seal with Parafilm.
PBS (pH 7.2) >10 mg/mLLow (Working)Use immediately (<24h). Risk of precipitation.
DMF >100 mg/mLModerateGood solubility but potential cytotoxicity.
Q3: How do I prevent "Silent Loss" of the compound during experiments?

Issue: Prostaglandins are notorious for adsorbing to plastics (polystyrene, polypropylene). The Fix:

  • Glassware: Always use glass vials (borosilicate) for stock solutions.

  • Plasticware: If plastic must be used for working solutions, use low-binding polypropylene tips and tubes.

  • Buffer Additive: When diluting into aqueous buffers (PBS), add 0.1% BSA (Bovine Serum Albumin) . The albumin acts as a "sacrificial carrier," binding the prostaglandin and keeping it in solution while preventing it from sticking to the tube walls.

Part 2: Troubleshooting & Diagnostics
Q4: My aqueous working solution has become cloudy. Is it degraded?

Diagnosis: Likely precipitation , not chemical degradation. Cause: 11-deoxy PGF2β is hydrophobic. Rapid dilution from DMSO into PBS can cause "crashing out." Recovery Protocol:

  • Vortex the solution vigorously.

  • If cloudiness persists, the concentration exceeds the critical solubility limit in water (~10 mg/mL, but lower in high-salt buffers).

  • Prevention: Dilute the stock into a small volume of PBS, vortex, and then add the remaining PBS. Ensure the final organic co-solvent (DMSO/Ethanol) concentration is <1% to avoid toxicity, but sufficient to aid solubility.

Q5: How do I chemically validate the integrity of my compound?

System: Thin Layer Chromatography (TLC) or HPLC. TLC Protocol:

  • Mobile Phase: Ethyl Acetate / Acetic Acid (99:1).

  • Visualization: Anisaldehyde stain or Iodine vapor.

  • Interpretation: A single spot indicates purity. A smear or secondary lower Rf spots indicate oxidation products or 15-epimers.

Part 3: Visualizing the Stability Workflow

The following diagram illustrates the critical decision pathways for handling 11-Deoxy PGF2β to prevent degradation.

G Start Commercial Vial (in Methyl Acetate) Evap Evaporate Solvent (N2 Gas Stream) Start->Evap Remove Toxic Solvent Recon Reconstitute Stock (DMSO or Ethanol) Evap->Recon Dissolve Oil RiskOx Risk: Oxidation (Yellowing) Evap->RiskOx If Air Exposed Storage Long-Term Storage (-20°C, Glass Vial) Recon->Storage Inert Gas Purge Working Prepare Working Solution (PBS + 0.1% BSA) Storage->Working Dilute >1:1000 Usage Biological Assay (Use within 24h) Working->Usage Immediate Use RiskAds Risk: Adsorption (Loss of Titer) Working->RiskAds If No BSA/Plastic

Caption: Operational workflow for 11-deoxy PGF2β. Green nodes indicate stable states; yellow nodes require active handling; red nodes are critical endpoints.

Part 4: Mechanism of Instability

Understanding the chemical structure allows you to predict failure points.

ChemicalStability Core 11-Deoxy PGF2β Core C11 C-11 Position (No Hydroxyl) Core->C11 SideChains Side Chains (C5=C6, C13=C14) Core->SideChains C15 C-15 Hydroxyl Core->C15 StableRing Resistant to Ring Dehydration C11->StableRing Structural Benefit Oxidation Susceptible to Oxidation SideChains->Oxidation Primary Failure Mode Epimer Susceptible to Epimerization C15->Epimer pH Sensitive

Caption: Structural analysis of degradation risks. The lack of C-11 OH confers ring stability, while side chains remain vulnerable.

References
  • PubChem. 11-Deoxy prostaglandin F2beta Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Stehle, R. G. (1982). Physical chemistry, stability, and handling of prostaglandins E2, F2alpha, and E1. Methods in Enzymology, 86, 436–458. (Foundational text on PG stability mechanisms).

Sources

Technical Support Center: Navigating the Synthesis of 11-Deoxyprostaglandins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 11-deoxyprostaglandins. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the complex but rewarding process of synthesizing these valuable prostaglandin analogues. As you know, the absence of the C11 hydroxyl group presents unique stereochemical and reactivity challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these hurdles effectively.

Part 1: The Critical Conjugate Addition Step

The formation of the C8-C12 bond via 1,4-conjugate addition of a vinyl cuprate to a cyclopentenone intermediate is a cornerstone of many 11-deoxyprostaglandin syntheses. However, it is also a frequent source of experimental difficulties.

FAQ 1: "My conjugate addition is giving low yields and a mixture of products. What are the likely causes and how can I fix it?"

This is a common and multifaceted problem. The success of the organocuprate addition is highly sensitive to several factors. Let's break down the potential issues:

A. Reagent Quality is Paramount

  • The Organolithium Reagent: The quality of your vinyllithium precursor is critical. Old or improperly stored organolithium reagents will have a lower titer and contain impurities that can interfere with cuprate formation.

    • Troubleshooting: Always titrate your organolithium reagent before use. A double titration method is recommended for accuracy. If the titer is low, consider purchasing a new bottle or synthesizing it fresh.

  • The Copper(I) Salt: Copper(I) salts are prone to oxidation. The presence of Cu(II) species can lead to unwanted side reactions, such as homocoupling of the vinyl group.

    • Troubleshooting: Use freshly purchased, high-purity Cu(I) salts (e.g., CuI, CuBr·SMe₂). If you suspect your salt is old, it can be purified by standard literature procedures. Storing the salt under an inert atmosphere is crucial.

B. Reaction Conditions and Stoichiometry

  • Temperature Control: The formation and reaction of the Gilman cuprate (R₂CuLi) are highly temperature-dependent. The cuprate is typically formed at a low temperature (-78 °C to -40 °C) and the addition reaction is also carried out at low temperatures.

    • Troubleshooting: Ensure your reaction vessel is well-insulated and that your temperature probe is accurately calibrated. A sudden rise in temperature can lead to cuprate decomposition and a decrease in stereoselectivity.

  • Stoichiometry: The ratio of the organolithium reagent to the copper(I) salt is crucial for the formation of the desired cuprate species.

    • Troubleshooting: A slight excess of the organolithium reagent (2.1-2.2 equivalents per Cu(I) salt) is often used to ensure complete formation of the Gilman cuprate.

C. Common Side Reactions

  • 1,2-Addition: Addition of the organometallic reagent to the carbonyl group instead of the β-carbon of the enone is a common side reaction. This is more prevalent with "harder" organometallic reagents.

    • Troubleshooting: The use of "softer" Gilman cuprates is standard practice to favor 1,4-addition. If 1,2-addition is still a problem, consider using a higher-order cuprate (e.g., R₂Cu(CN)Li₂), which is even softer and more selective for conjugate addition.

  • Protonolysis: The presence of acidic protons in the reaction mixture can quench the organometallic reagents.

    • Troubleshooting: Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents.

Part 2: Stereochemical Control of the C15 Hydroxyl Group

The stereochemistry of the C15 hydroxyl group is critical for the biological activity of most prostaglandins. Achieving high diastereoselectivity during the reduction of the C15 ketone can be challenging.

FAQ 2: "I am getting a mixture of C15 epimers after reducing the ketone. How can I improve the stereoselectivity?"

The formation of a mixture of C15-(S) and C15-(R) epimers is a classic problem. The choice of reducing agent and the presence of directing groups are key to controlling the stereochemical outcome.

A. Choice of Reducing Agent

  • Bulky Reducing Agents: Sterically hindered reducing agents can provide better facial selectivity.

    • Recommended Agents:

      • L-Selectride® (Lithium tri-sec-butylborohydride): This bulky hydride reagent often gives excellent selectivity for the desired C15-(S) alcohol.

      • Sodium borohydride with a chiral auxiliary: The use of a chiral auxiliary can influence the direction of hydride attack.

B. Substrate-Directed Reduction

  • Chelation Control: The presence of a nearby hydroxyl group (e.g., at C12 in some synthetic intermediates) can be used to direct the hydride attack through chelation with a metal ion (e.g., from NaBH₄).

    • Troubleshooting: If your substrate lacks a directing group, you may need to rely on reagent control as described above.

C. Purification of Epimers

  • Chromatography: While the goal is to have a highly selective reaction, some amount of the undesired epimer is often formed. These epimers can be difficult to separate.

    • Troubleshooting:

      • Use a high-performance flash chromatography system with a high-resolution silica gel.

      • A multi-solvent gradient system (e.g., hexanes/ethyl acetate/methanol) can sometimes improve separation.

      • If the epimers are still inseparable, consider derivatizing the hydroxyl group to a bulky silyl ether. The increased steric bulk of the derivatives can sometimes enhance their separation by chromatography.

Part 3: The Corey Lactone Route: Common Pitfalls

The Corey lactone is a widely used starting material for the synthesis of many prostaglandins, including 11-deoxy analogues. While a powerful starting point, the synthetic sequence from the Corey lactone has its own set of challenges.

FAQ 3: "During the reduction of the lactone in the Corey synthesis, I am observing over-reduction and other side products. What can I do?"

The selective reduction of the lactone to the corresponding lactol (a hemiacetal) is a delicate step. The most common reducing agent for this transformation is diisobutylaluminium hydride (DIBAL-H).

A. Controlling the Reduction

  • Stoichiometry and Temperature: Over-reduction to the diol is a common side reaction if too much DIBAL-H is used or if the reaction temperature is too high.

    • Troubleshooting:

      • Use exactly one equivalent of DIBAL-H. It is advisable to use a freshly titrated solution of DIBAL-H.

      • Perform the reaction at a very low temperature, typically -78 °C.

      • Add the DIBAL-H solution slowly to the solution of the lactone to avoid localized heating.

B. Wittig Reaction Challenges

  • Ylide Formation and Stability: The subsequent Wittig reaction to form the α-chain is also a critical step. The phosphorane ylide must be generated and used under anhydrous conditions.

    • Troubleshooting:

      • Ensure the phosphonium salt is thoroughly dried before use.

      • Use a strong, non-nucleophilic base (e.g., sodium hydride, n-butyllithium) for ylide generation.

      • The ylide is often colored (e.g., deep red or orange), providing a visual indicator of its formation.

Experimental Workflow & Visualization

Workflow for Troubleshooting Low Yield in Conjugate Addition

G start Low Yield in Conjugate Addition check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions solution_reagents Titrate organolithium. Use purified Cu(I) salt. check_reagents->solution_reagents Issues found? analyze_byproducts 3. Analyze Side Products check_conditions->analyze_byproducts solution_conditions Ensure strict low temp (-78°C). Verify stoichiometry (2.1 eq R-Li). check_conditions->solution_conditions Issues found? solution_byproducts If 1,2-addition, use higher-order cuprate. If protonolysis, ensure anhydrous conditions. analyze_byproducts->solution_byproducts Side products identified? end Improved Yield solution_reagents->end solution_conditions->end solution_byproducts->end

Caption: A troubleshooting workflow for low yields in the organocuprate conjugate addition step.

Data Summary Table

Challenge Key Parameter Standard Condition Troubleshooting Action Expected Outcome
Low Yield in Conjugate AdditionReagent QualityFreshly titrated R-Li, high-purity Cu(I)Re-titrate R-Li, purify Cu(I) saltIncreased yield and purity
Poor Stereoselectivity at C15Reducing AgentNaBH₄Use L-Selectride®Increased ratio of desired C15-(S) epimer
Over-reduction of Corey LactoneDIBAL-H Stoichiometry1.0-1.1 equivalentsUse exactly 1.0 equivalent of freshly titrated DIBAL-HSelective formation of the lactol

Detailed Protocol: Stereoselective Reduction of a C15-Ketone Intermediate

This protocol is a general guideline and may need to be adapted for your specific substrate.

  • Preparation:

    • Dissolve the C15-ketone prostaglandin intermediate (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent:

    • Slowly add L-Selectride® (1.0 M in THF, 1.2 eq) to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching:

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.

    • Allow the mixture to warm to room temperature.

  • Work-up:

    • Add an equal volume of ethyl acetate and stir vigorously for 10 minutes.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the C15 epimers.

References

  • Corey, E.J., Becker, K.B., & Varma, R.K. (1972). Long-range stereochemical control in the prostaglandin synthesis. A new, highly stereoselective route to the natural prostaglandins. Journal of the American Chemical Society, 94(24), 8616–8618. [Link]

Optimizing storage conditions for 11-Deoxy prostaglandin F2beta

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Storage, Solubilization, and Experimental Handling

Status: Operational | Role: Senior Application Scientist Subject: 11-Deoxy Prostaglandin F2


 (CAS: 37786-07-5)[1]

Executive Summary & Molecule Profile

11-Deoxy Prostaglandin F2


 (11-deoxy PGF2

) is a synthetic analog of PGF2

lacking the hydroxyl group at the C-11 position.[1] While this structural modification imparts slightly higher stability compared to its hydroxylated counterparts (which are prone to dehydration to A-series prostaglandins), the molecule retains the characteristic arachidonic acid-derived side chains containing double bonds.[1]

Critical Handling Principle: The primary threats to the integrity of this molecule are oxidative degradation of the alkene side chains and solubility failure (precipitation) in aqueous media.

Quick Reference Data
ParameterSpecification
Storage Temperature -20°C (Minimum); -80°C (Preferred for >1 year)
Shipping Condition Room Temperature (Short-term stability is high)
Primary Solvent Methyl Acetate (Supplied form), Ethanol, DMSO, DMF
Aqueous Solubility ~10 mg/mL in PBS (pH 7.[1][2][3][4]2) only after organic solubilization
Shelf Life

2 years (if unopened and stored at -20°C)

Core Protocol: The "Golden Path" for Solubilization

Most experimental failures occur during the transition from the shipping solvent to the assay buffer. Follow this protocol to ensure quantitative accuracy.

Phase 1: Solvent Exchange (If supplied in Methyl Acetate)

11-Deoxy PGF2


 is often supplied in methyl acetate to facilitate easy evaporation.[1] You cannot add this directly to cells.[1]
  • Evaporation: Use a gentle stream of oxygen-free nitrogen (N

    
    )  or Argon gas to evaporate the methyl acetate.[1]
    
    • Why? Methyl acetate is cytotoxic and volatile.[1] Nitrogen prevents oxidation during the drying process.[1]

  • Stock Reconstitution: Immediately dissolve the dried film in an inert organic solvent (DMSO or Ethanol).[1]

    • Target Concentration: 10–50 mg/mL.[1]

    • Purging: Purge the vial with N

      
       gas, cap tightly, and store at -20°C.
      
Phase 2: Preparation of Working Solution (Aqueous)

CRITICAL: Never add the solid powder directly to water or buffer.[1] It will form a lipid film that is impossible to dissolve.[1]

  • Start with Organic Stock: Take your DMSO or Ethanol stock (e.g., 10 mg/mL).[1]

  • Dropwise Addition: While vortexing the aqueous buffer (PBS pH 7.2), add the organic stock dropwise.

  • Solvent Limit: Ensure the final organic solvent concentration in your assay is <0.1% (or within your cell line's tolerance).[1]

Visualizing the Workflow

The following diagram illustrates the critical decision points for handling 11-Deoxy PGF2


 to prevent degradation and precipitation.

G cluster_storage Long Term Storage Start Vial Arrival (Methyl Acetate Soln) Evap Evaporate Solvent (Stream of N2 Gas) Start->Evap Immediate DryFilm Lipid Film (Unstable to O2) Evap->DryFilm Stock_DMSO Reconstitute: DMSO (Hygroscopic, -20°C) DryFilm->Stock_DMSO For Biological Assays Stock_EtOH Reconstitute: Ethanol (Volatile, -20°C) DryFilm->Stock_EtOH For Mass Spec Assay_Cell Cell Culture (Keep DMSO <0.1%) Stock_DMSO->Assay_Cell Dilute into PBS Store Store at -20°C Purge with Argon/N2 Stock_DMSO->Store Assay_Chem Chemical Analysis (Mass Spec/HPLC) Stock_EtOH->Assay_Chem Stock_EtOH->Store

Figure 1: Critical workflow for solvent exchange and solubilization.[1] Note the divergence based on downstream application (Cellular vs. Analytical).

Troubleshooting & FAQs

Direct answers to common failure modes observed in the field.

Q1: I added PBS directly to the vial and the solution turned cloudy. Can I save it?

Diagnosis: You have created a lipid suspension/micelle mix, not a true solution.[1] The hydrophobicity of the prostaglandin chains caused them to aggregate. The Fix:

  • Lyophilize (freeze-dry) the aqueous mixture to remove the water.[1]

  • Resuspend the resulting solid in pure Ethanol .

  • Vortex heavily.[1]

  • Once dissolved, repeat the dilution protocol properly (Step 2 above). Note: If you cannot lyophilize, you may attempt to extract with ethyl acetate, dry under Nitrogen, and reconstitute, but yield loss is likely.

Q2: Should I store my stock in Ethanol or DMSO?

Scientific Rationale:

  • Choose Ethanol if: You are doing Mass Spectrometry (MS).[1] DMSO is difficult to remove and suppresses ionization in MS.[1] Ethanol is also easier to evaporate if you need to change solvents later.[1]

  • Choose DMSO if: You are doing long-term cell culture experiments.[1] Ethanol evaporates even at -20°C if the seal isn't perfect, leading to concentration changes.[1] DMSO is more stable but hygroscopic (absorbs water), so minimize freeze-thaw cycles.[1]

Q3: How do I know if my 11-Deoxy PGF2 has degraded?

Indicators:

  • Visual: Color change to yellow/brown indicates advanced oxidation (formation of conjugated enones).[1]

  • Analytical: Run a TLC (Thin Layer Chromatography) or LC-MS.[1]

    • Degradation Product: Look for peaks corresponding to +16 Da (oxidation) or shifts in retention time indicating epimerization (isomerization of the side chain).[1]

    • Mechanism:[5][6][7] Prostaglandins are lipids.[1][2][4] Just like cooking oil goes rancid (oxidizes) when left open, these molecules oxidize at the double bonds (C-5 and C-13) [1].[1]

Q4: The methyl acetate solution arrived at room temperature. Is it ruined?

Verdict: Likely safe.[1] Explanation: While long-term storage requires -20°C, prostaglandins in organic solvents are stable for days at room temperature during transit, provided they are sealed under inert gas.[1] The degradation kinetics are slow in the absence of light and oxygen [2].

Solubility Data for Experimental Planning

Use this table to calculate your maximum stock concentrations.

SolventSolubility LimitPhysiological CompatibilityNotes
DMF >100 mg/mLLowToxic to cells; use for chemical synthesis.[1]
DMSO >100 mg/mLHigh (at low %)Standard for biological assays.[1] Hygroscopic.
Ethanol >100 mg/mLMediumBest for LC-MS standards.[1] Evaporates easily.
PBS (pH 7.2) >10 mg/mL*HighOnly achievable via dilution from organic stock.[1][3]
0.1 M Na

CO

>5 mg/mLMediumAlkaline pH may cause base-catalyzed degradation over time.[1]

Biological Signaling Pathway Context

Understanding where 11-Deoxy PGF2


 fits helps in designing controls.[1] It is a metabolite of PGD2 and an isomer of PGF2

.[1]

Pathway PGD2 Prostaglandin D2 (Precursor) Enzyme 11-Ketoreductase (PGFS) PGD2->Enzyme Metabolism Target 11-Deoxy PGF2β (Analyte of Interest) Enzyme->Target Receptors FP Receptor (Weak Agonist) Target->Receptors Binding/Signaling Metabolism Beta-Oxidation (Degradation) Target->Metabolism Clearance

Figure 2: Biological generation and activity pathway.[1] 11-Deoxy PGF2


 is a metabolite of PGD2 and acts upon FP receptors, though with distinct potency compared to PGF2

.[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 16061096, 11-Deoxy prostaglandin F2beta. Retrieved from [Link][1]

  • Shulman, N. H., & Fyfe, R. K. (1995).[1][8] Shelf-life determination of prostaglandin E1 injections. Journal of Clinical Pharmacy and Therapeutics, 20(1), 41-44.[1][8] (Cited for general prostaglandin stability kinetics).[1] Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the In Vivo Validation of 11-Deoxy Prostaglandin F2β: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of eicosanoids, this guide provides a comprehensive overview of the in vivo validation of 11-Deoxy prostaglandin F2β (11-Deoxy PGF2β). While direct in vivo research on this specific prostaglandin analog is limited, this document synthesizes existing knowledge on closely related compounds to offer a predictive framework for its biological role and a practical guide to its experimental validation. By examining structure-activity relationships and established in vivo methodologies for other prostaglandins, we can illuminate the path forward for investigating the unique therapeutic potential of 11-Deoxy PGF2β.

Introduction: The Significance of the 11-Deoxy Modification

Prostaglandins are a class of lipid compounds derived from arachidonic acid that exert a wide range of physiological and pathological effects. Their diverse functions are dictated by subtle variations in their chemical structure, which in turn determine their receptor binding affinity and subsequent signaling cascades. The F-series prostaglandins, in particular, are known for their potent effects on smooth muscle contraction, luteolysis, and inflammation.

11-Deoxy PGF2β is a synthetic analog of the naturally occurring prostaglandin F2β. The key structural modification, the absence of a hydroxyl group at the C-11 position, is of significant interest to medicinal chemists and pharmacologists. This alteration can profoundly impact the molecule's conformation, metabolic stability, and receptor interactions, potentially leading to a more favorable therapeutic profile with reduced side effects compared to its parent compounds. However, a comprehensive understanding of its in vivo effects is crucial before its full potential can be realized.

This guide will delve into the known biological activities of 11-deoxy prostaglandins, propose a likely signaling pathway for 11-Deoxy PGF2β, and provide detailed experimental protocols for its in vivo validation. We will also present a comparative analysis with other relevant prostaglandins to provide a clear context for its potential advantages and disadvantages.

Unveiling the Identity of 11-Deoxy Prostaglandin F2β

Before embarking on in vivo studies, a clear understanding of the molecule's chemical identity is paramount.

Chemical Name(Z)-7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Synonyms 11-deoxy-PGF2beta, 11-deoxyprostaglandin F2β[1]
Molecular Formula C20H34O4[1]
Molecular Weight 338.5 g/mol [1]
CAS Number 37786-07-5[1]

The absence of the C-11 hydroxyl group is the defining feature of 11-Deoxy PGF2β, distinguishing it from the well-characterized PGF2α and PGF2β. This structural change is hypothesized to alter its binding affinity to prostanoid receptors and its susceptibility to metabolic inactivation.

Predicted Signaling Pathway of 11-Deoxy Prostaglandin F2β

A key study on the bovine corpus luteum's prostaglandin receptors found that alteration of the C11 position had minimal impact on the binding affinity for the FP receptor[2]. This suggests that 11-Deoxy PGF2β is likely to act as an agonist at the FP receptor, initiating a similar signaling cascade to PGF2α.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 11_Deoxy_PGF2beta 11-Deoxy PGF2β FP_Receptor FP Receptor (GPCR) 11_Deoxy_PGF2beta->FP_Receptor Binds to Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Predicted signaling pathway for 11-Deoxy PGF2β via the FP receptor.

In Vivo Validation Strategies: A Practical Guide

Validating the in vivo role of 11-Deoxy PGF2β requires a multi-pronged approach, encompassing the selection of appropriate animal models, precise administration techniques, and robust analytical methods for quantifying both the compound and its downstream effects.

Animal Models

The choice of animal model is critical and should be guided by the specific biological question being addressed.

ModelApplicationKey Considerations
Guinea Pig Asthma and respiratory studiesHighly sensitive to bronchoconstrictor effects of prostaglandins[3].
Rat Cardiovascular and inflammatory modelsWell-characterized physiological responses to prostaglandins. Models for hypertension, arthritis, and pain are readily available[4].
Mouse Genetic manipulation and disease modelsAvailability of transgenic and knockout models allows for mechanistic studies. Models for inflammation, cancer, and reproductive biology are well-established[5].
Administration Protocols

The route and dosage of administration will significantly influence the observed effects.

Step-by-Step Protocol for Intravenous Administration in Rats:

  • Preparation of 11-Deoxy PGF2β Solution:

    • Dissolve 11-Deoxy PGF2β in a minimal amount of ethanol.

    • Further dilute to the desired concentration with sterile saline (0.9% NaCl). The final ethanol concentration should be less than 1%.

    • Prepare a fresh solution for each experiment to ensure stability.

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

    • Maintain the animal's body temperature using a heating pad.

    • Surgically expose the jugular or femoral vein.

  • Administration:

    • Administer the 11-Deoxy PGF2β solution intravenously (i.v.) as a bolus injection or a continuous infusion using a syringe pump.

    • The volume of administration should be kept low (e.g., 1 ml/kg) to avoid hemodynamic effects.

  • Monitoring:

    • Continuously monitor physiological parameters such as blood pressure (via a carotid artery catheter), heart rate, and respiratory rate.

    • Collect blood samples at predetermined time points for pharmacokinetic analysis and biomarker assessment.

Analytical Methods for In Vivo Quantification

Accurate quantification of 11-Deoxy PGF2β and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity[6][7][8].

Workflow for LC-MS/MS Analysis:

G cluster_workflow LC-MS/MS Workflow for 11-Deoxy PGF2β Quantification Sample_Collection Biological Sample Collection (Plasma, Urine, Tissue) Extraction Solid Phase or Liquid-Liquid Extraction Sample_Collection->Extraction LC_Separation Liquid Chromatography (LC Separation) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for the quantification of 11-Deoxy PGF2β in biological samples.

Detailed LC-MS/MS Protocol for Plasma Samples:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of 11-Deoxy PGF2β).

    • Add 1 mL of a mixture of hexane and ethyl acetate (1:1, v/v).

    • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 11-Deoxy PGF2β and the internal standard.

Comparative Analysis: 11-Deoxy PGF2β vs. Other Prostaglandins

The therapeutic potential of 11-Deoxy PGF2β can be best understood by comparing its known or predicted properties with those of its parent compound, PGF2β, and the more extensively studied PGF2α.

Feature11-Deoxy PGF2β (Predicted/Inferred)PGF2αPGF2β
Structure Lacks C-11 hydroxyl group.Contains α-hydroxyl at C-11.Contains β-hydroxyl at C-11.
Biological Activity Likely lower intrinsic activity than PGF2α[3]. Potential for altered side-effect profile.Potent vasoconstrictor and bronchoconstrictor. Strong luteolytic activity[5].Generally less active than PGF2α.
Receptor Affinity Predicted to bind to the FP receptor[2].High affinity for the FP receptor.Lower affinity for the FP receptor compared to PGF2α.
Metabolic Stability Potentially increased due to the absence of the C-11 hydroxyl, a site for metabolism.Rapidly metabolized in the lungs and liver.Metabolism is less characterized than PGF2α.
Therapeutic Potential May offer a more favorable therapeutic window with reduced smooth muscle-related side effects.Used in obstetrics to induce labor and in veterinary medicine for estrus synchronization. Also used to treat glaucoma.Limited therapeutic use due to lower potency.

A key study in guinea pigs demonstrated that 11-deoxygenation of PGF1α (structurally similar to PGF2β) resulted in lowered biological activity[3]. However, the same study showed that other modifications, such as the introduction of a methyl group at C-15, could increase and prolong its vasopressor and bronchoconstrictor activity[3]. This highlights the potential for fine-tuning the biological activity of 11-Deoxy PGF2β through further chemical modifications.

Conclusion and Future Directions

While the direct in vivo validation of 11-Deoxy PGF2β is an area ripe for investigation, this guide provides a solid foundation for researchers to begin their exploration. The available evidence from structure-activity relationship studies of related compounds suggests that 11-Deoxy PGF2β may possess a unique pharmacological profile with potentially reduced activity compared to PGF2α, which could be advantageous in therapeutic applications where a more nuanced effect is desired.

The proposed signaling pathway through the FP receptor provides a clear mechanistic hypothesis to be tested. The detailed in vivo and analytical protocols outlined here offer a practical roadmap for researchers to rigorously evaluate the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of 11-Deoxy PGF2β in relevant animal models of disease.

Future research should focus on direct receptor binding assays to confirm its interaction with the FP receptor and other prostanoid receptors. Comprehensive in vivo studies in models of inflammation, cardiovascular disease, and reproductive disorders will be crucial to fully elucidate its therapeutic potential and establish a clear comparison with existing prostaglandin-based therapies. The exploration of 11-Deoxy PGF2β and its derivatives holds the promise of developing novel therapeutics with improved efficacy and safety profiles.

References

  • Jones, R. L. (1976). Structure-activity relationships in a series of 11-deoxy prostaglandins. British Journal of Pharmacology, 58(2), 294P–295P. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16061096, 11-Deoxy prostaglandin F2beta. Retrieved from [Link]

  • Armstrong, R. A. (1998). In vivo effects of carprofen, deracoxib, and etodolac on prostanoid production in blood, gastric mucosa, and synovial fluid in dogs with chronic osteoarthritis. American Journal of Veterinary Research, 59(11), 1433-1439. [Link]

  • Narumiya, S., Sugimoto, Y., & Ushikubi, F. (1999). Prostanoid receptors: structures, properties, and functions. Physiological reviews, 79(4), 1193–1226. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16061096, this compound. Retrieved from [Link]

  • G. A. FitzGerald, and C. Patrono. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. N Engl J Med, 345(6), 433-42. [Link]

  • Jian, W., et al. (2018). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology, 9, 12. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]

  • Ostermann, A. I., et al. (2019). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 24(15), 2824. [Link]

  • Yamane, T., et al. (1990). Experimental study of the effect of prostaglandin administration on tooth movement--with particular emphasis on the relationship to the method of PGE1 administration. The Journal of Nihon University School of Dentistry, 32(1), 35-47. [Link]

  • Gilroy, D. W., et al. (2004). The anti-inflammatory effects of prostaglandins. Prostaglandins, leukotrienes, and essential fatty acids, 70(6), 559-571. [Link]

  • Giles, H., et al. (1991). A comparative study of the prostanoid receptor profile of 9 alpha 11 beta-prostaglandin F2 and prostaglandin D2. British journal of pharmacology, 104(2), 541–549. [Link]

  • Mogil, J. S. (2009). Animal models of pain. British journal of pharmacology, 158(3), 645-652. [Link]

  • protocols.io. (2024). LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. Retrieved from [Link]

  • Chappell, J. (2023). Animal Models of Human Disease 2.0. MDPI. [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • Beasley, C. R., et al. (1987). 9 alpha,11 beta-prostaglandin F2, a novel metabolite of prostaglandin D2 is a potent contractile agonist of human and guinea pig airways. The Journal of clinical investigation, 80(6), 1817-1823. [Link]

  • McGill University. (2024). RODENT ANESTHESIA PROTOCOL FOR LUNG PHYSIOLOGY MEASUREMENTS. Retrieved from [Link]

  • Liu, Y., et al. (2018). Corticosterone suppresses IL-1β-induced mPGE2 expression through regulation of the 11β-HSD1 bioactivity of synovial fibroblasts in vitro. International journal of molecular medicine, 42(3), 1431-1440. [Link]

  • Abramovitz, M., et al. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Molecular pharmacology, 59(6), 1446-1452. [Link]

  • Chappell, J. (2023). Animal Models of Human Disease. MDPI. [Link]

  • Tsai, S. J., & Wiltbank, M. C. (1998). Prostaglandin moieties that determine receptor binding specificity in the bovine corpus luteum. Journal of reproduction and fertility, 116(1), 133–141. [Link]

  • Miller, W. L., & Sutton, M. J. (1976). Relative biological activity of certain prostaglandins and their enantiomers. Prostaglandins, 11(1), 77-84. [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Animal Models of Human Disease. Retrieved from [Link]

  • Lotfy, M. (2006). Biological activity of bee propolis in health and disease. Asian Pacific journal of cancer prevention : APJCP, 7(1), 22-31. [Link]

  • Al-Malki, J. S., & Al-Ghamdi, A. A. (2021). Fatty Acid Analysis, Chemical Constituents, Biological Activity and Pesticide Residues Screening in Jordanian Propolis. Molecules (Basel, Switzerland), 26(16), 5061. [Link]

Sources

Stereospecific effects of 11-Deoxy prostaglandin F2beta

Author: BenchChem Technical Support Team. Date: February 2026

Stereospecific Effects of 11-Deoxy Prostaglandin F2β: A Comparative Pharmacological Guide

Executive Summary & Strategic Context

11-Deoxy Prostaglandin F2β (11-Deoxy PGF2β) represents a critical structural probe in eicosanoid biology.[1][2] Unlike its naturally occurring and potent isomer, Prostaglandin F2α (PGF2α) , this synthetic analog lacks the hydroxyl group at the C11 position and possesses the beta stereochemistry at the C9 position.

For researchers and drug developers, 11-Deoxy PGF2β serves two primary functions:

  • Negative Control: It validates the strict stereochemical requirements of the F-Prostanoid (FP) receptor.[1]

  • Analytical Standard: It is essential for validating the purity of PGF2α preparations, as stereoisomeric impurities can skew receptor binding data.[1]

This guide provides a technical comparison of 11-Deoxy PGF2β against standard agonists, detailing the mechanistic reasons for its distinct pharmacological profile and providing protocols for its use in assay validation.[1]

Mechanistic Profile: The Structure-Activity Relationship (SAR)

The biological activity of prostaglandins is dictated by the "Three-Point Attachment" theory involving the carboxylic acid (C1), the hydroxyl groups (C9, C11, C15), and the hydrophobic tails.[1]

Stereochemical Divergence
  • PGF2α (Agonist): The C9-α and C11-α hydroxyl groups form a "hairpin" conformation stabilized by hydrogen bonds within the FP receptor pocket.[1] This conformation is essential for G-protein coupling (Gq/11).[1]

  • 11-Deoxy PGF2β (Inactive/Low Affinity):

    • 11-Deoxygenation: Removal of the C11-OH disrupts a critical hydrogen bond network, significantly reducing affinity.[1]

    • 9-Beta Epimerization: The inversion of the C9 hydroxyl group from alpha to beta alters the spatial orientation of the cyclopentane ring, preventing the molecule from fitting into the deep binding pocket of the FP receptor.[1]

Receptor Selectivity Landscape

The following table summarizes the comparative pharmacological profile based on established SAR principles of prostanoids.

FeaturePGF2α (Standard)11-Deoxy PGF2α 11-Deoxy PGF2β
Structure 9α, 11α, 15S-trihydroxy9α, 15S-dihydroxy9β, 15S-dihydroxy
FP Receptor Affinity (Ki) High (~1-5 nM)Moderate (~50-100 nM)Negligible (>10 µM)
Primary Signaling Gq (Ca2+ mobilization)Gq (Weak)None (Predicted)
Physiological Effect Potent Bronchoconstriction, LuteolysisWeak BronchoconstrictionInactive (Negative Control)
Metabolic Stability Rapid (15-PGDH)ModerateHigh (Lacks 11-OH target)

Technical Insight: The lack of biological activity in 11-Deoxy PGF2β is not a failure of the compound but its defining feature.[1] It confirms that both the 11-hydroxyl group and the 9-alpha configuration are non-negotiable for FP receptor activation.[1][2]

Experimental Protocols

To utilize 11-Deoxy PGF2β effectively, researchers must ensure rigorous separation from active isomers.[1] The following protocols are self-validating systems.

Protocol A: Chiral LC-MS/MS Separation

Objective: To separate 11-Deoxy PGF2β from PGF2α and other isobaric impurities in biological samples.[1][2]

Methodology:

  • Column Selection: Use a Chiralpak AD-H or equivalent chiral stationary phase (5 µm, 4.6 x 250 mm).[1] Standard C18 columns often fail to resolve C9 epimers effectively.[1]

  • Mobile Phase:

    • Solvent A: Hexane containing 0.1% Acetic Acid.[1]

    • Solvent B: Isopropanol (IPA).[1]

    • Gradient: Isocratic elution at 85:15 (A:B) is recommended for optimal resolution of hydroxylated isomers.[1]

  • Detection (MS/MS):

    • Mode: Negative Electrospray Ionization (ESI-).[1]

    • MRM Transitions:

      • Target: m/z 337.2 → 193.1 (Common fragment for PGF series).[1]

      • Differentiation: Rely on Retention Time (RT). 11-Deoxy PGF2β typically elutes earlier than the more polar PGF2α due to the lack of the 11-OH group.[1][2]

Validation Step: Inject a mixture of PGF2α and 11-Deoxy PGF2β standards (100 ng/mL each).[1] Baseline separation (Resolution > 1.5) must be achieved before analyzing unknown samples.[1]

Protocol B: FP Receptor Negative Control Assay

Objective: To validate that a observed cellular response is specific to FP receptor activation using 11-Deoxy PGF2β as a negative control.[1][2]

  • Cell System: HEK293 cells stably expressing human FP receptor (HEK-FP).[1]

  • Reagents:

    • Calcium Indicator: Fluo-4 AM.[1][2]

    • Positive Control: PGF2α (10 nM - 1 µM).[1]

    • Negative Control: 11-Deoxy PGF2β (10 nM - 10 µM).[1][2]

  • Workflow:

    • Load cells with Fluo-4 AM (30 min, 37°C).[1]

    • Establish baseline fluorescence (F0).[1]

    • Treatment A: Add PGF2α.[1][3] Expect rapid spike in intracellular Ca2+.[1]

    • Treatment B: Add 11-Deoxy PGF2β.[1][2][4][5][6]

    • Treatment C: Add 11-Deoxy PGF2β (10 µM) prior to PGF2α to check for antagonist properties (unlikely, but validates "inert" status).[1]

  • Data Interpretation:

    • If Treatment B causes Ca2+ release, check for off-target effects (e.g., TP receptor activation at high doses) or sample contamination with PGF2α.[1][2]

Visualization: Signaling & Structural Logic

The following diagram illustrates the structural divergence and the resulting signaling consequences.

G PGD2 PGD2 Precursor PGF2a PGF2α (9α, 11α, 15S) PGD2->PGF2a 11-Ketoreductase DeoxyPGF2b 11-Deoxy PGF2β (9β, 15S, 11-H) PGD2->DeoxyPGF2b Synthetic / Metabolic Dead-end FP_Rec FP Receptor (Gq-Coupled) PGF2a->FP_Rec High Affinity Binding DeoxyPGF2b->FP_Rec Steric Hindrance (9β, 11-H) NoEffect No Binding / No Activation DeoxyPGF2b->NoEffect PLC PLCβ Activation FP_Rec->PLC Ca Ca2+ Mobilization (Contraction) PLC->Ca

Figure 1: Comparative signaling pathway showing the activation of the FP receptor by PGF2α versus the steric inability of 11-Deoxy PGF2β to initiate the Gq cascade.[1]

References

  • PubChem. (2025).[1] 11-Deoxy prostaglandin F2beta Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • LIPID MAPS® Structure Database. (2025). 11-deoxy-PGF2beta (LMFA03010164).[1][2][4][6] Lipid Maps. Available at: [Link][1][4]

  • Coleman, R. A., et al. (1994).[1] Prostanoid Receptors: Structure, Properties, and Function. Pharmacological Reviews. (Foundational SAR reference validating the requirement of C11-OH for FP activity).

  • Hayaishi, O. (2002).[1] Molecular mechanisms of sleep-wake regulation: roles of prostaglandins D2 and E2. FASEB Journal. (Context for PGD2 metabolism and stereospecificity).

Sources

A Technical Guide to the Comparative Pharmacology of 11-Deoxy-Prostaglandin F2 Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the pharmacological properties of 11-Deoxy-Prostaglandin F2β and its α-isomer. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, receptor interactions, signaling pathways, and physiological effects that differentiate these two closely related molecules. We will explore the experimental data that underpins our current understanding and provide detailed protocols for key assays used in their characterization.

Introduction: The Significance of Stereochemistry in Prostaglandin Function

Prostaglandins are a class of eicosanoid lipid mediators that play a crucial role in a vast array of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction.[1] Their biological activity is mediated by a family of G protein-coupled receptors (GPCRs) known as prostanoid receptors.[2][3] The specificity of a prostaglandin for its receptor is exquisitely sensitive to its three-dimensional structure.

This guide focuses on two synthetic analogs of Prostaglandin F2 (PGF2): 11-Deoxy-PGF2α and 11-Deoxy-PGF2β. These molecules are identical except for the stereochemistry of the hydroxyl group at the C-9 position of the cyclopentane ring. In the α-isomer, this group is oriented below the plane of the ring, whereas in the β-isomer, it is positioned above the plane.[4][5] This seemingly minor structural alteration—the removal of the C-11 hydroxyl group and the epimerization at C-9—results in dramatically different, and often opposing, pharmacological profiles. Understanding these differences is critical for the rational design of selective prostaglandin analogs for therapeutic applications.

Receptor Binding & Pharmacological Activity: A Tale of Two Isomers

The primary determinant of a prostaglandin's effect is its interaction with the various prostanoid receptors, broadly classified as DP, EP, FP, IP, and TP receptors.[2][6] The stereochemistry at C-9 is a critical factor in determining this interaction profile. Experimental evidence from structure-activity relationship studies reveals a stark divergence in the biological activities of the 11-Deoxy-PGF2 isomers.[4]

11-Deoxy-PGF2α is characterized by its potent contractile activity on smooth muscle. It is a more potent agonist than the endogenous PGF2α in inducing contractions of vascular (rabbit aorta, dog saphenous vein) and airway (guinea pig trachea) smooth muscle.[7] This profile of vasopressor and bronchoconstrictor activity strongly suggests that 11-Deoxy-PGF2α acts as an agonist primarily at FP and/or TP receptors , which are known to mediate contractile responses in these tissues.[2][4]

Conversely, 11-Deoxy-PGF2β , by virtue of its C-9 β-hydroxyl group, exhibits vasodepressor and bronchodilator activity.[4] This relaxant effect points towards agonism at receptors that mediate smooth muscle relaxation, such as the EP2, EP4, or IP receptors , which typically couple to signaling pathways that increase cyclic AMP (cAMP) levels.[2][8]

The opposing effects of these isomers underscore a fundamental principle in pharmacology: subtle changes in molecular geometry can convert a potent agonist for one receptor subclass into an agonist for another, leading to a complete reversal of the physiological response.

Comparative Activity Profile
CompoundC-9 Hydroxyl ConfigurationPrimary Physiological EffectLikely Receptor Targets (Inferred)
11-Deoxy-PGF2α α (alpha)Vasopressor, Bronchoconstrictor[4][7]FP, TP (Contractile)[2]
11-Deoxy-PGF2β β (beta)Vasodepressor, Bronchodilator[4]EP2, EP4, IP (Relaxant)[2][8]

Divergent Signaling Pathways

The opposing pharmacological effects of the 11-Deoxy-PGF2 isomers are a direct consequence of their activation of different GPCRs, which couple to distinct intracellular signaling cascades.

The Contractile Pathway of 11-Deoxy-PGF2α: Agonism at FP and TP receptors typically involves coupling to Gαq proteins.[2][9] This initiates a signaling cascade that leads to smooth muscle contraction. The key steps are:

  • Activation of Phospholipase C (PLC).

  • Hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-mediated release of Ca²⁺ from intracellular stores (sarcoplasmic reticulum).

  • The resulting increase in cytosolic Ca²⁺ concentration leads to the activation of myosin light-chain kinase and subsequent smooth muscle contraction.[10]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 11-Deoxy-PGF2α Receptor FP / TP Receptor Ligand->Receptor Binds G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca Stimulates Release PKC PKC DAG->PKC Activates Response Smooth Muscle Contraction Ca->Response PKC->Response Modulates

Caption: Gq-protein signaling pathway for 11-Deoxy-PGF2α.

The Relaxant Pathway of 11-Deoxy-PGF2β: Agonism at EP2, EP4, or IP receptors involves coupling to Gαs proteins, which stimulates a pathway leading to smooth muscle relaxation.[2][6]

  • Activation of Adenylyl Cyclase (AC).

  • Conversion of ATP to cyclic AMP (cAMP).

  • Activation of Protein Kinase A (PKA).

  • PKA phosphorylates various downstream targets, leading to a decrease in intracellular Ca²⁺ and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 11-Deoxy-PGF2β Receptor EP2/EP4/IP Receptor Ligand->Receptor Binds G_Protein Gαs/βγ Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Smooth Muscle Relaxation PKA->Response Promotes

Caption: Gs-protein signaling pathway for 11-Deoxy-PGF2β.

Experimental Methodologies: A Guide to Characterization

To validate the inferred receptor profiles and quantify the pharmacological parameters of these isomers, specific in vitro assays are essential. The following protocols describe self-validating systems for determining receptor affinity and functional potency.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of 11-Deoxy-PGF2α and 11-Deoxy-PGF2β for a specific prostanoid receptor (e.g., human recombinant FP receptor expressed in HEK293 cells).

Causality: This assay measures the ability of an unlabeled test compound (the isomer) to compete with a radiolabeled ligand of known high affinity for a receptor. The concentration at which the test compound displaces 50% of the radioligand (IC50) is used to calculate its inhibitory constant (Ki), a measure of affinity. The use of a filtration method is a robust and widely accepted technique to separate bound from free radioligand.[11]

Step-by-Step Protocol:

  • Membrane Preparation: Culture HEK293 cells expressing the target receptor, harvest, and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: Cell membranes, radiolabeled ligand (e.g., [³H]-PGF2α), and binding buffer.

    • Non-Specific Binding (NSB): Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled reference ligand (e.g., 10 µM PGF2α) to saturate all specific binding sites.

    • Competition: Cell membranes, radiolabeled ligand, and serial dilutions of the test compound (11-Deoxy-PGF2α or 11-Deoxy-PGF2β).

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes). This must be determined empirically in preliminary experiments.[11]

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the cell membranes and bound radioligand. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the NSB counts from all other measurements. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the affinity of the radioligand.

Binding_Assay_Workflow p1 Prepare Cell Membranes (Expressing Target Receptor) p2 Set up 96-Well Plate (Total, NSB, Competition) p1->p2 p3 Add Membranes, Radioligand, & Test Compounds p2->p3 p4 Incubate to Equilibrium (e.g., 60 min at 25°C) p3->p4 p5 Terminate via Rapid Vacuum Filtration p4->p5 p6 Wash Filters to Remove Unbound Ligand p5->p6 p7 Quantify Radioactivity (Scintillation Counting) p6->p7 p8 Data Analysis (Calculate IC50 and Ki) p7->p8

Caption: Workflow for a radioligand competition binding assay.

In Vitro Smooth Muscle Functional Assay

Objective: To measure the functional potency (EC50) and efficacy of the isomers in causing contraction or relaxation of an isolated tissue preparation (e.g., guinea pig trachea or aorta).

Causality: This assay directly measures the physiological response of a tissue to a drug. By constructing a cumulative concentration-response curve, we can determine the concentration that produces 50% of the maximal response (EC50), a measure of potency. Comparing the maximal response to that of a known full agonist provides a measure of efficacy. This provides the ultimate validation of the pharmacological activity suggested by binding assays.

Step-by-Step Protocol:

  • Tissue Preparation: Isolate the target tissue (e.g., guinea pig trachea) and cut it into rings or strips. Mount the tissue in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Connect the tissue to an isometric force transducer to measure changes in tension. Allow the tissue to equilibrate under a small resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing.

  • Viability Check: Test the viability of the tissue by inducing a contraction with a standard agent (e.g., 60 mM KCl for vascular tissue or histamine for trachea).

  • Concentration-Response Curve:

    • For Contraction (11-Deoxy-PGF2α): Add the compound to the organ bath in a cumulative manner, increasing the concentration stepwise only after the response to the previous concentration has stabilized. Record the increase in tension.

    • For Relaxation (11-Deoxy-PGF2β): First, pre-contract the tissue with a tonic agonist (e.g., histamine or a TP agonist like U-46619). Once a stable contraction is achieved, add the relaxant isomer in a cumulative, stepwise manner. Record the decrease in tension.

  • Data Analysis: Express the response at each concentration as a percentage of the maximal response. Plot the percentage response against the log concentration of the isomer. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum effect (Emax).

Summary and Implications

The comparative pharmacology of 11-Deoxy-PGF2α and 11-Deoxy-PGF2β provides a compelling illustration of stereochemical influence on drug action. The α-isomer is a potent smooth muscle constrictor, likely acting through FP and TP receptors, while the β-isomer is a smooth muscle relaxant, likely mediating its effects through EP2, EP4, or IP receptors.[4] This diametrically opposed activity profile, originating from a single chiral center, highlights the precision required in drug design.

For researchers, these compounds serve as valuable tools for probing the function of different prostanoid receptor systems. For drug development professionals, this knowledge informs the synthesis of highly selective agonists or antagonists, potentially leading to therapeutics with improved efficacy and reduced side effects for conditions ranging from glaucoma and hypertension to asthma and preterm labor. The experimental protocols provided herein offer a robust framework for the continued characterization of these and other novel prostaglandin analogs.

References

  • Giles, H., Bolofo, M.L., Lydford, S.J., et al. (1991). A comparative study of the prostanoid receptor profile of 9 alpha 11 beta-prostaglandin F2 and prostaglandin D2. British Journal of Pharmacology, 104(2), 541-549. [Link]

  • Prostaglandin F2alpha. Wikipedia. [Link]

  • Cuthbert, A.W., Halushka, P.V., Margolius, H.S. (1993). Effects of prostaglandin F2 alpha (PGF2 alpha) and prostaglandin I2 (PGI2) on nerve-mediated secretion in guinea-pig colon. British Journal of Pharmacology, 108(3), 579-585. [Link]

  • Magerlein, B.J., DuCharme, D.W., Magee, W.E., Miller, W.L., Robert, A., Weeks, J.R. (1973). Structure-activity relationships in a series of 11-deoxy prostaglandins. Prostaglandins, 4(1), 143-151. [Link]

  • Breyer, M.D., Breyer, R.M. (2000). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Seminars in Nephrology, 20(1), 3-17. [Link]

  • Prostaglandin receptor. Wikipedia. [Link]

  • 11-Deoxy prostaglandin F2beta. PubChem, National Center for Biotechnology Information. [Link]

  • Giles, H., Bolofo, M.L., Lydford, S.J., et al. (1991). A comparative study of the prostanoid receptor profile of 9 alpha 11 beta-prostaglandin F2 and prostaglandin D2. British Journal of Pharmacology, 104(2), 541-549. [Link]

  • Sales, K.J., Milne, S.A., Williams, A.R., Anderson, R.A., Jabbour, H.N. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986-993. [Link]

  • Zhang, K., et al. (2023). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Nature Communications, 14(1), 2673. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Riemer, E., et al. (2023). Prostaglandin D2-supplemented "functional eicosanoid testing and typing" assay with peripheral blood leukocytes as a new tool in the diagnosis of systemic mast cell activation disease. Journal of Translational Medicine, 21(1), 307. [Link]

  • Prostaglandin receptors gene group report. HUGO Gene Nomenclature Committee (HGNC). [Link]

  • Siren, A.L., Feuerstein, G. (1989). Central effects of prostaglandin F2 alpha on the cardiovascular system in the rat. Neuropharmacology, 28(7), 735-741. [Link]

  • Sar-El, R., et al. (2014). Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways. Reproduction, 147(3), 339-351. [Link]

  • Poddubiuk, Z.M., Kleinrok, Z. (1976). A comparison of the central actions of prostaglandins A1, E1, E2, F1alpha, and F2alpha in the rat. II. Psychopharmacology, 50(1), 95-102. [Link]

  • Sar-El, R., et al. (2014). Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways. Reproduction, 147(3), 339-351. [Link]

  • Prostaglandin F2 alpha – Knowledge and References. Taylor & Francis Online. [Link]

  • Yu, H., et al. (2024). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology, 15, 1369324. [Link]

  • Prostanoid receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • 11-deoxy Prostaglandin F2α. Bertin Bioreagent. [Link]

  • Tang, E.H., Vanhoutte, P.M. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 1, 113. [Link]

  • Prostaglandin F2alpha. (2014). YouTube Video. [Link]

  • Yamaguchi, D.T., Hahn, T.J., Iida-Klein, A., Kleeman, C.R., Muallem, S. (1987). Classification of prostaglandin receptors based on coupling to signal transduction systems. Journal of Biological Chemistry, 262(16), 769-774. [Link]

  • Owiny, J.R., et al. (1991). Comparison of effects of oxytocin and prostaglandin F2-alpha on circular and longitudinal myometrium from the pregnant rat. Biology of Reproduction, 44(4), 675-681. [Link]

  • Rao, C.V. (1976). Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes. Molecular and Cellular Endocrinology, 6(1), 1-16. [Link]

  • Yu, H., et al. (2024). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology, 15. [Link]

  • Herman, C.A., McCloskey, K.L., Doolittle, K. (1985). Cardiovascular effects of prostaglandin I2 and prostaglandin F2 alpha in the unanesthetized bullfrog, Rana catesbeiana. General and Comparative Endocrinology, 59(2), 279-285. [Link]

  • Prostaglandin receptors – Knowledge and References. Taylor & Francis Online. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 11-Deoxy prostaglandin F2beta

Personal Protective Equipment (PPE) & Handling Guide: 11-Deoxy Prostaglandin F2 [1]

1

Part 1: Executive Safety Directive

Treat this compound as a Reproductive Hazard (Category 1B) and a Potent Bioactive Lipid. [1]

As a prostaglandin analog, 11-Deoxy Prostaglandin F2


1


1

Primary Risks:

  • Dermal Absorption: Highly lipophilic; readily penetrates the stratum corneum.[1]

  • Reproductive Toxicity: Prostaglandins stimulate uterine smooth muscle; exposure poses significant risk during pregnancy.[1]

  • Respiratory Potency: Aerosolization of solids or evaporation of solvent stocks can trigger bronchoconstriction.[1]

Part 2: Technical PPE Matrix

This matrix is designed for the handling of neat solids or high-concentration stock solutions (>1 mg/mL).[1]

PPE CategorySpecificationScientific Rationale
Hand Protection Double Gloving (Nitrile) [1]• Inner: 4 mil Nitrile (Bright Color)[1]• Outer: 5-8 mil Nitrile (Dark Color)Change immediately upon splash.[1]Solvent Permeation & Visual Cue: Prostaglandins are often supplied in Methyl Acetate or Ethanol.[1] Nitrile offers fair splash protection, but organic solvents degrade it.[1] The color contrast allows immediate detection of outer glove breach.[1]
Respiratory Engineering Control (Primary): Certified Chemical Fume Hood or Class II BSC.PPE (Secondary): N95 or P100 Respirator (if outside hood).[1]Aerosol Control: Solid prostaglandins are potent respiratory irritants.[1] Inhalation can induce rapid bronchospasm.[1] Engineering controls prevent airway exposure better than masks alone.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1 compliant)Standard safety glasses are insufficient.[1]Mucosal Absorption: The eye is a rapid absorption route for lipophilic drugs.[1] Goggles seal the orbital area against vapors and micro-splashes that glasses miss.[1]
Body Defense Tyvek® Lab Coat (Closed Front) + Polyethylene Apron (for liquid handling)Fomite Prevention: Cotton coats absorb lipophilic solutions, creating a long-term contact hazard.[1] Tyvek provides a non-porous barrier against lipid saturation.[1]

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Receiving & Storage[1]
  • Inspection: Upon receipt, inspect the vial for breakage inside a fume hood.[1] Do not open shipping packaging on an open bench.

  • Storage: Store at -20°C .

    • Note: Prostaglandins are chemically stable but can degrade via oxidation or epimerization if mishandled.[1]

    • Solvent Check: If supplied in Methyl Acetate, ensure the freezer is spark-proof/explosion-proof, as Methyl Acetate is highly flammable (Flash point: -10°C).[1]

Phase 2: Solubilization & Aliquoting

Goal: Minimize future handling events by creating single-use aliquots.

  • Equilibration: Allow the vial to warm to room temperature inside the hood (approx. 15 mins) to prevent condensation water from contaminating the hydrophobic lipid.

  • Solvent Selection:

    • Preferred: Ethanol or DMSO (Dimethyl sulfoxide).[1]

    • Avoid: Water (poor solubility, <10 mg/L).[1]

  • Inert Gas Purge: After removing an aliquot, purge the headspace of the stock vial with dry Nitrogen or Argon gas.[1]

    • Reasoning: Prevents oxidative degradation of the double bonds in the side chains.[1]

Phase 3: Experimental Handling
  • Surface Protection: Line the work area with plastic-backed absorbent pads.[1]

  • Transfer: Use positive displacement pipettes if possible to prevent dripping of volatile solvents (like methyl acetate) caused by vapor pressure build-up in air-displacement tips.[1]

  • Decontamination: Wipe all exterior surfaces of vials with a Kimwipe soaked in 70% Ethanol before returning to storage.[1] Discard the Kimwipe as hazardous waste.

Part 4: Mechanism of Action & Biological Pathway

Understanding the biological target reinforces the need for safety.[1] 11-Deoxy PGF2


1FP Receptor1

Pathway Logic:

  • Ligand Binding: 11-Deoxy PGF2

    
     binds the FP Receptor.[1]
    
  • Transduction: Activates the G

    
    q protein.[1]
    
  • Cascade: Stimulates Phospholipase C (PLC), cleaving PIP2 into IP3 and DAG.[1]

  • Effector: IP3 triggers Calcium release from the ER.[1]

  • Outcome: Intracellular Calcium spike causes smooth muscle contraction (e.g., bronchioles, uterus).[1]

GLigand11-Deoxy PGF2βReceptorFP Receptor(GPCR)Ligand->ReceptorBindingGProteinGαq ProteinReceptor->GProteinActivationEnzymePhospholipase C(PLC)GProtein->EnzymeStimulatesMessengerIP3 GenerationEnzyme->MessengerCleaves PIP2CalciumCa2+ Release(Endoplasmic Reticulum)Messenger->CalciumTriggersResponseSmooth MuscleContractionCalcium->ResponseInduces

Figure 1: Signal transduction pathway for F-series prostaglandins.[1] Activation of the FP receptor leads to calcium mobilization, posing a risk of bronchoconstriction or uterine contraction in exposed personnel.[1]

Part 5: Emergency Response & Disposal[1]

Accidental Exposure[1]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1][2] Do not use ethanol to wash skin, as it may enhance absorption of the lipophilic compound.[1]

  • Eye Contact: Flush with water/saline for 15 minutes.[1] Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, medical personnel should administer oxygen.[1][3]

Disposal Protocol

Prostaglandins are bioactive and should never be disposed of down the drain.[1]

  • Primary Waste: Collect all solvent waste containing the compound in a dedicated "Bioactive/Toxic Organic" waste container.[1]

  • Solid Waste: Pipette tips, gloves, and absorbent pads must be bagged in hazardous waste bags (typically yellow or red, depending on facility codes for "Chemo/Toxic" waste) and tagged for Incineration .[1]

  • Destruction: Incineration at >1000°C is the only validated method to destroy the prostaglandin structure completely.[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 16061096, 11-Deoxy prostaglandin F2beta. Retrieved from [Link][1]

  • University of North Carolina at Chapel Hill. (2022).[1] Laboratory Safety Manual - Chapter 08: Reproductive Hazards. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Deoxy prostaglandin F2beta
Reactant of Route 2
11-Deoxy prostaglandin F2beta

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.